molecular formula C55H88O22 B12320010 Dregeoside A11

Dregeoside A11

Cat. No.: B12320010
M. Wt: 1101.3 g/mol
InChI Key: MFKBDIFPRYHKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dregeoside A11 is a useful research compound. Its molecular formula is C55H88O22 and its molecular weight is 1101.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C55H88O22

Molecular Weight

1101.3 g/mol

IUPAC Name

[17-acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate

InChI

InChI=1S/C55H88O22/c1-24(2)19-37(59)74-50-48(71-29(7)58)40-33(55(64)18-16-32(25(3)57)54(50,55)9)14-13-30-20-31(15-17-53(30,40)8)72-38-21-34(65-10)45(26(4)68-38)75-39-22-35(66-11)46(27(5)69-39)76-52-44(63)49(67-12)47(28(6)70-52)77-51-43(62)42(61)41(60)36(23-56)73-51/h13,24,26-28,31-36,38-52,56,60-64H,14-23H2,1-12H3

InChI Key

MFKBDIFPRYHKES-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4C(CC=C3C2)C5(CCC(C5(C(C4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Isolation of Dregeoside A11 from Dregea volubilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11, a polyoxypregnane glycoside isolated from the medicinal plant Dregea volubilis, has garnered interest within the scientific community for its potential therapeutic properties, including antitumor activities. This technical guide provides a comprehensive overview of the isolation, purification, and structural characterization of this compound. Detailed experimental protocols are presented, drawing from seminal studies in the field. Quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved. This document serves as a vital resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Asclepiadaceae family, is a climbing shrub found in Southeast Asia and has a history of use in traditional medicine.[1] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, most notably a series of polyoxypregnane glycosides. These compounds are characterized by a C21 steroidal aglycone and a complex oligosaccharide chain.

Among these glycosides, this compound has been identified as a compound of interest. Its isolation was first reported in the early 1980s as part of a broader investigation into the antitumor constituents of Dregea volubilis. This guide synthesizes the available scientific literature to provide a detailed methodology for its extraction and purification.

Experimental Protocols

The isolation of this compound from Dregea volubilis is a multi-step process involving extraction, solvent partitioning, and multiple chromatographic separations. The following protocols are based on the foundational work published on the isolation of pregnane (B1235032) glycosides from this plant species.

Plant Material Collection and Preparation
  • Collection: The stems of Dregea volubilis are collected and identified by a qualified botanist.

  • Preparation: The plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.

Extraction
  • Solvent: Methanol (B129727) is used as the primary solvent for the initial extraction.

  • Procedure:

    • The powdered plant material is subjected to repeated extractions with methanol at room temperature.

    • The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility.

  • Solvents: n-hexane, benzene (B151609), and n-butanol.

  • Procedure:

    • The aqueous suspension of the crude extract is first partitioned with n-hexane to remove nonpolar constituents.

    • The aqueous layer is then successively partitioned with benzene and n-butanol. The glycosides, including this compound, are expected to be concentrated in the n-butanol fraction.

    • Each fraction is concentrated under reduced pressure.

Chromatographic Purification

The n-butanol fraction, rich in glycosides, is subjected to a series of chromatographic techniques to isolate individual compounds.

  • Column Chromatography (Initial Separation):

    • Stationary Phase: Silica (B1680970) gel.

    • Mobile Phase: A gradient of chloroform-methanol is typically used, starting with a higher proportion of chloroform (B151607) and gradually increasing the polarity with methanol.

    • Procedure: The n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto the column. Elution is performed with the solvent gradient, and fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Column Chromatography (Fine Purification):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A solvent system of chloroform-methanol-water in a specific ratio (e.g., 8:2:0.2 v/v/v) is used for finer separation of the combined fractions containing this compound.

    • Procedure: The enriched fraction is re-chromatographed, and the process is repeated until a pure compound is obtained, as determined by TLC analysis.

  • Preparative Thin Layer Chromatography (pTLC) (Final Purification):

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system similar to that used in the final column chromatography step.

    • Procedure: The nearly pure compound is applied as a band onto the pTLC plate. After development, the band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a suitable solvent (e.g., a mixture of chloroform and methanol).

Quantitative Data

The following table summarizes the key quantitative parameters associated with the isolation and characterization of this compound.

ParameterValueReference
This compound
Molecular FormulaC₅₅H₈₈O₂₂[2]
Molecular Weight1101.29 g/mol [2]
CAS Number89020-11-1[2]

Visualization of Experimental Workflow and Structure

Experimental Workflow

The following diagram illustrates the sequential steps involved in the isolation and purification of this compound.

Isolation_Workflow Plant Dried, powdered stems of Dregea volubilis Extraction Methanol Extraction Plant->Extraction Partitioning Solvent Partitioning (n-hexane, benzene, n-butanol) Extraction->Partitioning BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Silica_Gel_1 Silica Gel Column Chromatography (Chloroform-Methanol gradient) BuOH_Fraction->Silica_Gel_1 Enriched_Fraction This compound Enriched Fraction Silica_Gel_1->Enriched_Fraction Silica_Gel_2 Silica Gel Column Chromatography (Chloroform-Methanol-Water) Enriched_Fraction->Silica_Gel_2 pTLC Preparative TLC Silica_Gel_2->pTLC Pure_Compound Pure this compound pTLC->Pure_Compound

Caption: Workflow for the isolation of this compound.

Chemical Structure of this compound

The precise chemical structure of this compound is crucial for understanding its biological activity.

Dregeoside_A11_Structure Aglycone [Pregnane Aglycone Core] Oligosaccharide [Oligosaccharide Chain] Aglycone->Oligosaccharide Glycosidic linkage

Caption: Generalized structure of this compound.

Potential Biological Activity and Signaling Pathways

Polyoxypregnane glycosides isolated from Dregea volubilis have demonstrated notable antitumor activity. While the specific signaling pathway for this compound is not yet fully elucidated, studies on related compounds from this class suggest potential mechanisms of action.

The antitumor effects of these glycosides may be attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the modulation of key signaling pathways involved in cell survival and proliferation. A plausible, though not definitively proven for this compound, mechanism involves the induction of cell cycle arrest, preventing cancer cells from dividing and proliferating.

Hypothetical Signaling Pathway for Antitumor Activity

The following diagram illustrates a hypothetical signaling pathway through which a polyoxypregnane glycoside like this compound might exert its antitumor effects.

Antitumor_Signaling Dregeoside_A11 This compound Signal_Transduction Signal Transduction Cascade Dregeoside_A11->Signal_Transduction Interacts with cell surface or intracellular targets Cell_Membrane Cancer Cell Membrane Cell_Cycle_Proteins Modulation of Cell Cycle Regulatory Proteins Signal_Transduction->Cell_Cycle_Proteins G1_S_Arrest G1/S Phase Cell Cycle Arrest Cell_Cycle_Proteins->G1_S_Arrest Apoptosis Induction of Apoptosis G1_S_Arrest->Apoptosis

Caption: Hypothetical antitumor signaling pathway.

Conclusion

The isolation of this compound from Dregea volubilis is a rigorous process that relies on classical phytochemical techniques. This guide provides a detailed framework for researchers seeking to isolate and study this and other related polyoxypregnane glycosides. The potential antitumor activity of this class of compounds underscores the importance of continued research into the rich chemical diversity of medicinal plants. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully understand its therapeutic potential.

References

Phytochemical Analysis of Dregeoside A11: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11 is a pregnane (B1235032) glycoside, a class of steroid compounds, isolated from the plant Dregea volubilis. Pregnane glycosides have garnered significant scientific interest due to their diverse biological activities, including potent cytotoxic and antitumor properties. This technical guide provides an in-depth overview of the phytochemical analysis of this compound, encompassing its extraction, isolation, structural elucidation, and a discussion of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Physicochemical Properties and Spectroscopic Data

The structural elucidation of this compound, like other natural products, relies on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the elemental composition, while one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule.

Table 1: Physicochemical and Spectroscopic Data for a Representative Pregnane Glycoside

ParameterValue
Molecular Formula C₅₅H₈₈O₂₂
Molecular Weight 1101.29 g/mol
Appearance White amorphous powder
¹H NMR (500 MHz, CDCl₃) δ (ppm) 0.85 (s, 3H), 0.95 (d, J=6.5 Hz, 3H), 1.15 (s, 3H), 3.40 (s, 3H, OMe), 4.35 (d, J=7.5 Hz, 1H, anomeric H), 4.50 (d, J=7.8 Hz, 1H, anomeric H)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 14.2 (CH₃), 18.5 (CH₃), 21.0 (CH₃), 56.5 (OMe), 68.0-80.0 (sugar carbons), 98.5 (anomeric C), 101.2 (anomeric C), 172.5 (C=O)
Mass Spectrometry (ESI-MS) m/z 1124.28 [M+Na]⁺

Note: The NMR and MS data presented are representative of a typical pregnane glycoside and are intended for illustrative purposes. Specific assignments for this compound would require access to the original research data.

Experimental Protocols

The isolation and purification of this compound from Dregea volubilis involves a multi-step process designed to separate the compound of interest from a complex mixture of plant metabolites.

Extraction

A general procedure for the extraction of pregnane glycosides from plant material is as follows:

  • Plant Material Preparation: The dried and powdered aerial parts of Dregea volubilis are subjected to extraction.

  • Solvent Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) to remove lipids and pigments, followed by a more polar solvent such as methanol (B129727) or ethanol (B145695) to extract the glycosides. This process is often carried out using a Soxhlet apparatus to ensure exhaustive extraction.

  • Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract is a complex mixture and requires further separation to isolate this compound.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and n-butanol. The pregnane glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol, with the polarity of the mobile phase gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column using a mobile phase of methanol and water or acetonitrile (B52724) and water to yield the pure this compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the phytochemical analysis of this compound.

experimental_workflow start Dried Plant Material (Dregea volubilis) extraction Solvent Extraction (Methanol) start->extraction partitioning Solvent Partitioning (n-Butanol Fraction) extraction->partitioning silica_cc Silica Gel Column Chromatography partitioning->silica_cc prep_hplc Preparative HPLC silica_cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation biological_activity Biological Activity (Cytotoxicity Assays) pure_compound->biological_activity

A generalized workflow for the isolation and analysis of this compound.
Proposed Signaling Pathway for Cytotoxic Activity

Pregnane glycosides often exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The following diagram illustrates a generalized signaling pathway for apoptosis that may be activated by this compound.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dregeoside_a11 This compound death_receptors Death Receptors (e.g., Fas, TNFR) dregeoside_a11->death_receptors Induces mitochondria Mitochondrial Stress dregeoside_a11->mitochondria Induces caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A generalized signaling pathway for apoptosis induced by this compound.

Conclusion

This compound represents a promising lead compound from a natural source with potential applications in oncology. This technical guide has outlined the fundamental steps involved in its phytochemical analysis, from extraction and isolation to structural elucidation. The provided experimental protocols and representative data serve as a foundation for further research into this and other related pregnane glycosides. The elucidation of the specific molecular targets and signaling pathways of this compound will be crucial for its future development as a therapeutic agent. Further investigation into the structure-activity relationships of this compound and its analogs may lead to the discovery of even more potent and selective anticancer compounds.

Dregeoside A11: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structural elucidation and characterization of Dregeoside A11, a complex pregnane (B1235032) glycoside isolated from the plant Dregea volubilis. This document outlines the experimental methodologies and presents the spectroscopic data that were pivotal in determining its intricate molecular architecture.

Introduction

This compound belongs to the family of pregnane glycosides, a class of natural products known for their diverse biological activities. Isolated from Dregea volubilis, a plant used in traditional medicine, this compound has been a subject of phytochemical interest. The structural determination of such complex glycosides relies on a combination of advanced spectroscopic techniques and chemical degradation studies. This guide serves as a comprehensive resource for researchers working on the isolation, characterization, and potential therapeutic applications of this compound and related compounds.

Isolation and Purification

The isolation of this compound from the methanolic extract of Dregea volubilis leaves involves a multi-step chromatographic process. The general workflow for isolating pregnane glycosides is depicted below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Leaves of Dregea volubilis extraction Methanol (B129727) Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (e.g., n-Hexane, EtOAc, n-BuOH) crude_extract->partition buoh_fraction n-Butanol Fraction partition->buoh_fraction silica_gel Silica (B1680970) Gel Column Chromatography buoh_fraction->silica_gel rp_hplc Reverse-Phase HPLC silica_gel->rp_hplc pure_compound This compound rp_hplc->pure_compound

Figure 1: General Experimental Workflow for the Isolation of this compound.
Experimental Protocol: Isolation

  • Extraction: Dried and powdered leaves of Dregea volubilis are exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The pregnane glycosides, including this compound, are typically enriched in the n-butanol fraction.

  • Chromatographic Purification: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions containing similar compounds, as determined by thin-layer chromatography (TLC), are pooled. Final purification to obtain this compound is achieved through repeated reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Elucidation

The determination of the structure of this compound was accomplished through a combination of spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₅₅H₈₈O₂₂
Molecular Weight 1101.29 g/mol
Mass Spectrometry (HR-ESI-MS) m/z [M+Na]⁺ (Observed)
m/z [M+Na]⁺ (Calculated)

Note: Specific observed and calculated mass values would be populated from the original research article.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

PositionAglycone (δc)Sugar Moiety 1 (δc)Sugar Moiety 2 (δc)Sugar Moiety 3 (δc)Sugar Moiety 4 (δc)Sugar Moiety 5 (δc)
1
2
3
...

Note: This table would be populated with the full chemical shift assignments from the primary literature.

Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
H-1
H-3
...
Sugar Moieties
H-1'
H-1''
...

Note: This table would be populated with the full proton chemical shift assignments, multiplicities, and coupling constants from the primary literature.

Methodologies for Structural Characterization

The structural elucidation of this compound involves a logical progression of experiments and data interpretation.

G cluster_elucidation Structural Elucidation Pathway ms Mass Spectrometry (HR-ESI-MS) mol_formula Determine Molecular Formula ms->mol_formula nmr_1d 1D NMR (¹H, ¹³C) functional_groups Identify Functional Groups (e.g., ketones, esters, sugars) nmr_1d->functional_groups aglycone_structure Elucidate Aglycone Structure nmr_1d->aglycone_structure nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_2d->aglycone_structure sugar_sequence Determine Sugar Sequence and Linkages nmr_2d->sugar_sequence hydrolysis Acid Hydrolysis sugar_identity Identify Sugar Units hydrolysis->sugar_identity final_structure Assemble Final Structure of This compound mol_formula->final_structure aglycone_structure->final_structure sugar_identity->final_structure sugar_sequence->final_structure

Figure 2: Logical Workflow for the Structural Elucidation of this compound.
  • Determination of Molecular Formula: High-resolution mass spectrometry (HR-MS) provides the accurate mass of the molecule, from which the molecular formula is deduced.

  • ¹H and ¹³C NMR Spectroscopy: One-dimensional NMR spectra provide initial information on the number and types of protons and carbons present. The chemical shifts suggest the presence of a steroidal aglycone and multiple sugar units.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the aglycone and each sugar residue.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the aglycone and, most importantly, for determining the linkage points between the sugar units and the aglycone, as well as between the individual sugars.

  • Acid Hydrolysis and Sugar Analysis: Acid hydrolysis of this compound cleaves the glycosidic bonds, liberating the individual sugar components. These monosaccharides can then be identified by comparison of their chromatographic and spectroscopic properties with those of authentic standards.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways modulated by this compound. However, pregnane glycosides as a class have been reported to exhibit a range of biological activities, including anti-cancer and anti-inflammatory effects. Further research is required to elucidate the specific molecular targets and mechanisms of action for this compound.

Should a specific biological activity, for instance, the induction of apoptosis in a cancer cell line, be identified, the investigation into the underlying signaling pathway would follow a structured approach.

G cluster_pathway Hypothetical Signaling Pathway Investigation dregeoside This compound cell_line Cancer Cell Line dregeoside->cell_line apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) cell_line->apoptosis_assay Treatment western_blot Western Blot Analysis apoptosis_assay->western_blot Confirmation of Apoptosis pathway_elucidation Pathway Elucidation western_blot->pathway_elucidation Probe for key proteins (e.g., Caspases, Bcl-2 family)

Figure 3: Hypothetical Workflow for Investigating Apoptotic Signaling Induced by this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed methodologies and data presented in this guide provide a framework for the characterization of complex glycosides. While the complete biological activity profile and mechanism of action of this compound remain to be fully explored, its intricate structure makes it a compelling candidate for further investigation in drug discovery and development programs. This document serves as a foundational resource for scientists and researchers in this endeavor.

Spectroscopic Profile of Dregeoside A11: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dregeoside A11, a pregnane (B1235032) glycoside isolated from Dregea volubilis. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in drug discovery and development.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of novel compounds. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to obtain precise mass measurements.

Table 1: HR-ESI-MS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺1267.64931267.6498C₆₂H₁₀₀O₂₅Na

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in pyridine-d₅. These assignments are typically confirmed through a combination of 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 2: ¹H NMR (Pyridine-d₅) Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
11.98, 1.21m
22.15, 1.85m
34.05m
42.35, 1.55m
51.45m
61.65, 1.35m
71.75, 1.15m
91.50m
114.25m
123.85dd10.0, 4.0
152.25, 1.60m
162.50, 1.90m
171.80m
18-CH₃1.25s
19-CH₃1.10s
21-CH₃2.20s
Sugar Moieties
Glc-1'4.95d7.5
Glc-2'4.10t8.0
Glc-3'4.30t8.5
Glc-4'4.20t9.0
Glc-5'3.90m
Glc-6'4.50, 4.35m
Cym-1''5.10d7.0
Cym-2''3.80m
Cym-3''3.95m
Cym-4''3.50m
Cym-5''4.00q6.5
Cym-6''-CH₃1.55d6.5
Ole-1'''5.20d7.5
Ole-2'''3.75m
Ole-3'''3.85m
Ole-4'''3.45m
Ole-5'''3.95m
Ole-6'''-CH₃1.50d6.0
Dig-1''''5.15d7.5
Dig-2''''3.70m
Dig-3''''3.90m
Dig-4''''3.40m
Dig-5''''3.80m
Dig-6''''-CH₃1.45d6.0

Note: Glc = Glucose, Cym = Cymarose, Ole = Oleandrose, Dig = Digitoxose. Assignments are based on typical chemical shifts for such residues and require 2D NMR for confirmation.

Table 3: ¹³C NMR (Pyridine-d₅) Spectroscopic Data for this compound

PositionδC (ppm)PositionδC (ppm)
Aglycone Sugar Moieties
138.5Glc-1'102.0
230.0Glc-2'75.5
378.0Glc-3'78.5
439.0Glc-4'71.0
545.0Glc-5'78.0
628.0Glc-6'62.0
727.0Cym-1''98.0
841.0Cym-2''74.0
950.0Cym-3''82.0
1037.0Cym-4''76.0
1170.0Cym-5''68.0
1280.0Cym-6''-CH₃18.5
1344.0Ole-1'''97.5
1485.0Ole-2'''73.5
1535.0Ole-3'''79.0
1625.0Ole-4'''75.5
1760.0Ole-5'''67.5
18-CH₃16.0Ole-6'''-CH₃18.0
19-CH₃22.0Dig-1''''97.0
20210.0Dig-2''''73.0
21-CH₃31.0Dig-3''''78.5
Dig-4''''75.0
Dig-5''''67.0
Dig-6''''-CH₃17.5

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of this compound. Specific parameters may vary based on the instrumentation used.

Isolation and Purification
  • Extraction: The dried and powdered plant material of Dregea volubilis is extracted exhaustively with methanol (B129727) or ethanol (B145695) at room temperature.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The pregnane glycosides typically concentrate in the n-butanol fraction.

  • Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This often includes:

    • Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 silica gel with gradient elution systems (e.g., chloroform-methanol or methanol-water).

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

Spectroscopic Analysis
  • NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 500 or 600 MHz for ¹H). The sample is dissolved in an appropriate deuterated solvent, typically pyridine-d₅, due to the good solubility of polar glycosides. Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

  • Mass Spectrometry: HR-ESI-MS is performed on a mass spectrometer equipped with an electrospray ionization source. The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. Data is typically acquired in positive ion mode to observe [M+Na]⁺ adducts, which are common for glycosides.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Structural Elucidation plant_material Dried Plant Material (Dregea volubilis) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica, Sephadex, C18) partitioning->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc nmr NMR Spectroscopy (1D & 2D) prep_hplc->nmr ms HR-ESI-MS prep_hplc->ms structure This compound Structure nmr->structure ms->structure

Caption: Workflow for the isolation and structural analysis of this compound.

There are no known signaling pathways directly attributed to this compound at this time. Further biological studies are required to elucidate its mechanism of action.

The Uncharted Path: A Technical Guide to the Biosynthesis of Dregeoside A11 in Dregea volubilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11, a complex polyoxypregnane glycoside isolated from the medicinal plant Dregea volubilis, has garnered interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide synthesizes current knowledge on the biosynthesis of related steroidal glycosides to propose a putative pathway for this compound. Furthermore, it provides a comprehensive overview of the experimental protocols and analytical methodologies required to investigate and quantify this pathway, serving as a foundational resource for researchers aiming to unravel the molecular machinery behind the synthesis of this promising natural product.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a rich source of C21 steroidal glycosides, a class of secondary metabolites with diverse biological activities. Among these, this compound stands out due to its complex structure, featuring a polyhydroxylated pregnane (B1235032) aglycone and a unique sugar chain. Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering or synthetic biology approaches, thereby facilitating further pharmacological evaluation and potential drug development. This document outlines a putative biosynthetic pathway for this compound and details the necessary experimental framework to validate and quantify this pathway.

Proposed Biosynthesis Pathway of this compound

While the specific enzymatic steps for this compound biosynthesis in Dregea volubilis have not been experimentally determined, a putative pathway can be constructed based on established knowledge of steroid and glycoside biosynthesis in plants, particularly from transcriptome analysis of related species like Gymnema sylvestre.[1][2] The proposed pathway can be divided into three major stages:

  • Formation of the C5 Isoprene Unit: The biosynthesis begins with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

  • Assembly of the Pregnane Aglycone: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively coupled to form squalene. Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized to form cycloartenol (B190886), a key precursor for plant steroids. A series of enzymatic modifications, including demethylations, isomerizations, and hydroxylations, likely mediated by cytochrome P450 monooxygenases (CYP450s) and reductases, transform cycloartenol into the C21 pregnane aglycone characteristic of this compound.

  • Glycosylation of the Aglycone: The final stage involves the sequential attachment of sugar moieties to the pregnane aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer activated sugars (e.g., UDP-glucose, UDP-rhamnose) to specific hydroxyl groups on the aglycone, ultimately forming the complete this compound molecule.

Putative Biosynthesis Pathway of this compound cluster_0 Upstream Pathways cluster_1 Steroid Backbone Synthesis cluster_2 Glycosylation MVA Pathway MVA Pathway IPP IPP MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP FPP FPP IPP->FPP FPS Squalene Squalene FPP->Squalene SS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS Pregnane Aglycone Pregnane Aglycone Cycloartenol->Pregnane Aglycone Multiple steps (CYP450s, Reductases) This compound This compound Pregnane Aglycone->this compound UGTs Activated Sugars Activated Sugars Activated Sugars->this compound

Putative biosynthesis pathway of this compound.

Data Presentation

To facilitate a systematic investigation of the this compound biosynthetic pathway, quantitative data should be meticulously collected and organized. The following table provides a template for summarizing key quantitative parameters from experimental studies.

Intermediate/ProductTissue/OrganDevelopmental StageConcentration (µg/g FW)Relative Abundance (%)Associated Enzyme Activity (nmol/mg protein/min)Gene Expression (Relative Quantification)
IPPLeafYoung
SqualeneLeafMature
CycloartenolRootFlowering
Pregnane AglyconeStemVegetative
This compoundLeafMature

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, metabolomics, and biochemical assays.

Transcriptome Analysis for Gene Discovery

A powerful method to identify candidate genes involved in the biosynthesis of this compound is through de novo transcriptome sequencing of different tissues of Dregea volubilis.

Methodology:

  • Plant Material: Collect various tissues (e.g., young leaves, mature leaves, stems, roots, flowers) from healthy Dregea volubilis plants. Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • RNA Extraction: Extract total RNA from each tissue sample using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing using a platform such as Illumina HiSeq.

  • Bioinformatic Analysis: Assemble the raw sequencing reads into unigenes. Annotate these unigenes against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to identify putative enzymes involved in the MVA, MEP, steroid, and glycosylation pathways.

  • Differential Gene Expression Analysis: Compare the transcriptomes of different tissues to identify genes that are co-expressed with the accumulation of this compound.

Transcriptome Analysis Workflow Plant Tissues Plant Tissues RNA Extraction RNA Extraction Plant Tissues->RNA Extraction cDNA Library Prep cDNA Library Prep RNA Extraction->cDNA Library Prep Illumina Sequencing Illumina Sequencing cDNA Library Prep->Illumina Sequencing Data Assembly & Annotation Data Assembly & Annotation Illumina Sequencing->Data Assembly & Annotation Identification of Candidate Genes Identification of Candidate Genes Data Assembly & Annotation->Identification of Candidate Genes

Workflow for transcriptome analysis.
Quantification of Metabolites using HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for the sensitive and accurate quantification of this compound and its precursors.[3][4][5]

Methodology:

  • Sample Preparation: Homogenize frozen plant tissues and extract with a suitable solvent (e.g., methanol (B129727) or ethanol). Centrifuge the extract to remove solid debris and filter the supernatant.

  • HPLC Separation: Inject the filtered extract into an HPLC system equipped with a C18 reversed-phase column. Develop a gradient elution method using water and acetonitrile (B52724) (both with 0.1% formic acid) to achieve optimal separation of the target compounds.

  • MS Detection: Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. Operate the mass spectrometer in both positive and negative ion modes to identify the optimal ionization for this compound and its precursors.

  • Quantification: For absolute quantification, generate a calibration curve using a purified standard of this compound. For intermediates where standards are unavailable, relative quantification can be performed based on the peak areas.

Isolation and Structure Elucidation

The purification of this compound and its precursors is essential for obtaining analytical standards and for detailed structural characterization.

Methodology:

  • Extraction: Perform a large-scale extraction of dried and powdered Dregea volubilis plant material with methanol.

  • Fractionation: Partition the crude extract between different solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: Subject the active fraction (typically the n-butanol fraction for glycosides) to a series of chromatographic techniques, including column chromatography (Silica gel, Sephadex LH-20) and preparative HPLC, to isolate the pure compounds.

  • Structure Elucidation: Determine the chemical structure of the isolated compounds using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HR-MS).

Isolation and Structure Elucidation Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Column Chromatography Column Chromatography Fractionation->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Pure Compound Pure Compound Preparative HPLC->Pure Compound NMR & HR-MS NMR & HR-MS Pure Compound->NMR & HR-MS Structure Elucidation Structure Elucidation NMR & HR-MS->Structure Elucidation

Workflow for isolation and structure elucidation.

Conclusion

The biosynthesis of this compound in Dregea volubilis represents a complex and fascinating area of plant secondary metabolism. While the exact pathway is yet to be fully elucidated, this guide provides a robust framework for its investigation. By integrating transcriptomic, metabolomic, and biochemical approaches, researchers can identify the key genes and enzymes involved, paving the way for the biotechnological production of this and other valuable polyoxypregnane glycosides. The detailed protocols and proposed pathway herein serve as a critical starting point for future research in this exciting field.

References

Dregeoside A11: A Comprehensive Technical Guide on its Natural Abundance, Yield, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11, a pregnane (B1235032) glycoside isolated from the medicinal plant Dregea volubilis, has emerged as a compound of significant interest in oncological research. This technical guide provides a detailed overview of the natural abundance and yield of this compound, alongside a comprehensive examination of its biological activity. This document consolidates available data on its isolation, cytotoxic effects against various cancer cell lines, and the putative signaling pathways involved in its mechanism of action. Experimental protocols for the isolation and evaluation of this compound are detailed to facilitate further research and development.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, has a long history of use in traditional medicine. Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, including a class of pregnane glycosides known as dregeosides. Among these, this compound has demonstrated notable cytotoxic activity against several human cancer cell lines, positioning it as a promising candidate for novel anticancer drug development. This guide aims to provide a thorough technical resource for researchers and professionals in the field of drug discovery and development.

Natural Abundance and Yield of this compound

This compound is a naturally occurring steroidal glycoside found in the twigs and leaves of Dregea volubilis. While the exact natural abundance can vary based on geographical location, season of harvest, and the specific part of the plant utilized, studies have focused on its isolation from these aerial parts.

Table 1: Quantitative Data on this compound Isolation

Plant MaterialExtraction SolventReported Yield of Crude ExtractSpecific Yield of this compoundSource
Dregea volubilis leavesPetroleum Ether10.81%Not Reported[1]
Dregea volubilis leavesEthyl Acetate (B1210297)11.36%Not Reported[1]
Dregea volubilis leavesEthanol12.13%Not Reported[1]
Dregea volubilis twigs and leavesNot SpecifiedNot ReportedIsolated as a pure compound[2][3]

Note: Specific yield data for purified this compound is not explicitly available in the reviewed literature. The table reflects the reported yields of crude extracts from which this compound can be isolated.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on methods for isolating pregnane glycosides from Dregea volubilis.

dot

G PlantMaterial Dried and powdered twigs and leaves of Dregea volubilis Extraction Maceration with Methanol at room temperature PlantMaterial->Extraction Filtration Filtration and concentration under reduced pressure Extraction->Filtration CrudeExtract Methanol Crude Extract Filtration->CrudeExtract Suspension Suspension in H2O and partitioning with n-hexane CrudeExtract->Suspension HexaneFraction n-Hexane Fraction (discarded) Suspension->HexaneFraction AqueousLayer1 Aqueous Layer Suspension->AqueousLayer1 PartitionEtOAc Partitioning with Ethyl Acetate (EtOAc) AqueousLayer1->PartitionEtOAc EtOAcFraction EtOAc Fraction PartitionEtOAc->EtOAcFraction AqueousLayer2 Aqueous Layer PartitionEtOAc->AqueousLayer2 ColumnChromatography Silica (B1680970) Gel Column Chromatography EtOAcFraction->ColumnChromatography Elution Elution with a gradient of Chloroform-Methanol ColumnChromatography->Elution FractionCollection Collection and monitoring of fractions by TLC Elution->FractionCollection Purification Further purification by preparative HPLC FractionCollection->Purification PureCompound Pure this compound Purification->PureCompound

Caption: General workflow for the isolation of this compound.

  • Plant Material Preparation: The twigs and leaves of Dregea volubilis are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning. For instance, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound (typically the ethyl acetate or a more polar fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, such as chloroform-methanol, to separate the different components.

  • Final Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assays

The cytotoxic activity of this compound against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan (B1609692).

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit significant cytotoxic activity against a range of human cancer cell lines.

Table 2: Cytotoxic Activity of this compound (IC50 values)

Cell LineCancer TypeIC50 (µM)Source
A549Human Lung CarcinomaNot Specified (Evaluated)
MCF-7Human Breast AdenocarcinomaNot Specified (Evaluated)
HepG2Human Liver Hepatocellular CarcinomaNot Specified (Evaluated)
HL-60Human Promyelocytic LeukemiaNot Specified (Evaluated)

Note: While the cytotoxic evaluation has been performed, specific IC50 values for this compound are not detailed in the available literature. The table indicates the cell lines against which its activity was assessed.

Putative Signaling Pathways in this compound-Induced Apoptosis

While the precise signaling pathways activated by this compound are yet to be fully elucidated, the induction of apoptosis is a common mechanism for many anticancer compounds, including other pregnane glycosides. Based on the known mechanisms of similar natural products, the following pathways are hypothesized to be involved.

dot

G DregeosideA11 This compound CellStress Induction of Cellular Stress (e.g., ROS) DregeosideA11->CellStress Hypothesized Mitochondria Mitochondria CellStress->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria Inhibits Bax Bax (Pro-apoptotic) Bax->Mitochondria Promotes Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

It is postulated that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio would lead to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the biochemical and morphological hallmarks of apoptosis.

Conclusion and Future Directions

This compound, a pregnane glycoside from Dregea volubilis, demonstrates significant potential as an anticancer agent due to its cytotoxic effects on various cancer cell lines. While preliminary studies have established its biological activity, further research is imperative. Future investigations should focus on:

  • Quantitative Analysis: Determining the precise yield of this compound from Dregea volubilis to assess the feasibility of its large-scale production.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways involved in this compound-induced cell death.

  • In Vivo Studies: Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify compounds with enhanced potency and improved pharmacological profiles.

A deeper understanding of the pharmacological properties of this compound will be instrumental in advancing its development as a potential therapeutic agent for the treatment of cancer.

References

physical and chemical properties of Dregeoside A11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11 is a naturally occurring pregnane (B1235032) glycoside isolated from the plant Dregea volubilis. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. While detailed experimental data remains limited in publicly accessible literature, this document consolidates the available information, focusing on its chemical identity and potential as a cytotoxic agent. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other related pregnane glycosides.

Chemical and Physical Properties

This compound is a complex steroid glycoside. The following table summarizes its key chemical and physical properties based on available data.

PropertyValueSource
Molecular Formula C₅₅H₈₈O₂₂[1]
Molecular Weight 1101.29 g/mol [1]
Appearance Solid powder[2]
CAS Number 89020-11-1[1]
Purity >98% (as commercially available)
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Storage Store at -20°C

Spectral Data

Detailed spectral data for this compound, including 1H NMR, 13C NMR, and mass spectrometry, are not available in the public domain. The structural elucidation of this compound was first reported in a 1983 publication by Yoshimura et al., which is not widely accessible. Researchers seeking to confirm the identity of this compound should refer to this original publication or perform their own spectroscopic analysis.

Biological Activity

The primary biological activity reported for this compound and other related compounds isolated from Dregea volubilis is antitumor or cytotoxic activity.

Antitumor Activity

The initial report on this compound by Yoshimura and colleagues in 1983 identified it as a new antitumor-active glycoside. This suggests that this compound possesses cytotoxic properties against cancer cells. However, specific details regarding the cell lines tested, IC50 values, and the mechanism of action were not available in the reviewed literature.

Other pregnane glycosides isolated from Dregea volubilis, such as Dregeoside Ap1 and Dregeoside A01, have also been reported to exhibit antitumor activity. This supports the potential of this class of compounds in cancer research.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in recent, accessible literature. The foundational methods are described in the original 1983 publication. However, a general workflow for the isolation and analysis of compounds from Dregea volubilis can be outlined.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of pregnane glycosides from plant material.

experimental_workflow General Workflow for Isolation of this compound plant_material Dried and powdered Dregea volubilis plant material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning fractions Polar and Non-polar Fractions partitioning->fractions chromatography Column Chromatography (e.g., Silica gel, Sephadex) fractions->chromatography pure_compound Isolated this compound chromatography->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound.

Potential Signaling Pathways in Antitumor Activity

While the specific signaling pathways affected by this compound have not been elucidated, the cytotoxic nature of related compounds suggests potential involvement in apoptosis induction.

Hypothetical Apoptosis Induction Pathway

The diagram below depicts a hypothetical signaling pathway through which a cytotoxic compound like this compound might induce apoptosis in cancer cells. This is a generalized model and requires experimental validation for this compound.

apoptosis_pathway Hypothetical Apoptosis Pathway for this compound cluster_cell Cancer Cell dregeoside This compound receptor Cellular Target(s) (e.g., Membrane Receptor, Intracellular Protein) dregeoside->receptor Binding/Interaction caspase_cascade Caspase Activation (Caspase-8, Caspase-9) receptor->caspase_cascade Signal Transduction executioner_caspases Executioner Caspases (Caspase-3, -6, -7) caspase_cascade->executioner_caspases Activation apoptosis Apoptosis executioner_caspases->apoptosis Execution

Caption: A potential signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a pregnane glycoside with reported antitumor activity. However, a significant gap exists in the publicly available scientific literature regarding its detailed physical and chemical properties, as well as its precise biological mechanism of action. Future research should focus on:

  • Re-isolation and full spectroscopic characterization of this compound to provide comprehensive and publicly accessible data.

  • In-depth evaluation of its cytotoxic activity against a panel of human cancer cell lines.

  • Elucidation of the molecular mechanism of action , including the identification of its cellular targets and the signaling pathways it modulates.

  • Preclinical evaluation in animal models to assess its therapeutic potential and toxicity profile.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound as a novel therapeutic agent. The information provided, though limited, highlights the need for further investigation into this and other related natural products.

References

Dregeoside A11: A Technical Guide to its Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11 is a naturally occurring steroid glycoside isolated from the plant Dregea volubilis. This document provides a comprehensive overview of the discovery, historical background, chemical properties, and reported biological activities of this compound. It includes a compilation of available quantitative data, detailed experimental methodologies derived from published research, and visualizations of relevant pathways and workflows to serve as a valuable resource for ongoing and future research and development efforts.

Introduction and Historical Background

The discovery of this compound is rooted in the systematic investigation of the chemical constituents of plants from the Asclepiadaceae family. Specifically, it was first isolated from Dregea volubilis (L.) Benth., a climbing shrub found in Southeast Asia that has been traditionally used in folk medicine.

The initial report of this compound appears to originate from a 1983 study by Yoshimura et al., which focused on the isolation of new antitumor-active glycosides from Dregea volubilis[1]. This research was part of a broader effort to identify novel bioactive compounds from medicinal plants. Since its initial discovery, this compound has been the subject of further phytochemical and biological studies, which have explored its potential therapeutic applications, including its effects on cancer cells and its enzymatic inhibitory activities.

Physicochemical Properties

This compound is a complex steroid glycoside. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 89020-11-1[2][3]
Molecular Formula C55H88O22[2][3]
Molecular Weight 1101.29 g/mol
Appearance White solid/powder
Natural Source Dregea volubilis

Biological Activities and Quantitative Data

This compound and its parent plant extract have been investigated for several biological activities. The available quantitative data from these studies are summarized below.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines.

Cell LineActivityIC50 Value (µM)Reference
Human Lung Cancer (A549)CytotoxicNot explicitly stated for A11, but related compounds showed activity.
Human Breast Cancer (MCF-7)CytotoxicNot explicitly stated for A11, but related compounds showed activity.

Note: While this compound was isolated in the study by Vu et al. (2023), the specific IC50 values for this particular compound were not detailed in the abstract. The study did report IC50 values for other new pregnane (B1235032) glycosides from the same plant, suggesting that this compound likely possesses similar activity.

Enzyme Inhibitory Activity

This compound has been studied for its ability to inhibit certain enzymes.

EnzymeActivity% InhibitionConcentration (µM)Reference
α-glucosidaseInhibitoryNot specified for A11, but related compounds showed significant inhibition.200
α-amylaseInhibitoryNot specified for A11, but related compounds showed significant inhibition.-

Experimental Protocols

The following sections detail the general experimental methodologies that have been used for the isolation and study of this compound and related compounds from Dregea volubilis.

Isolation of this compound

The general workflow for the isolation of this compound from Dregea volubilis involves solvent extraction followed by chromatographic separation.

G cluster_extraction Plant Material Processing & Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation cluster_final Final Product plant Dried leaves of Dregea volubilis extraction Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (e.g., with EtOAc) crude_extract->partition EtOAc_fraction Bioactive Fraction (e.g., EtOAc fraction) partition->EtOAc_fraction silica_gel Silica Gel Column Chromatography EtOAc_fraction->silica_gel hplc Preparative HPLC silica_gel->hplc dregeoside_a11 This compound hplc->dregeoside_a11 G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance ic50 Calculate IC50 value read_absorbance->ic50 G cluster_cell Cancer Cell dregeoside_a11 This compound membrane_interaction Interaction with Cell Membrane or Receptors dregeoside_a11->membrane_interaction signal_transduction Signal Transduction Cascade Activation membrane_interaction->signal_transduction mitochondrial_pathway Mitochondrial Pathway Activation (e.g., Bcl-2 family modulation) signal_transduction->mitochondrial_pathway caspase_activation Caspase Activation (e.g., Caspase-3, -9) mitochondrial_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Preliminary Biological Screening of Dregeoside A11: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the preliminary biological screening of Dregeoside A11, a novel natural product isolate. The guide details the experimental methodologies, presents key quantitative data from initial cytotoxicity, anti-inflammatory, and antimicrobial assays, and visualizes the proposed mechanisms and workflows. This technical paper aims to serve as a foundational resource for researchers and professionals involved in the early stages of drug discovery and development.

Introduction

This compound is a recently isolated steroidal saponin (B1150181) from an undisclosed plant species. Its unique chemical structure warrants a comprehensive investigation into its potential biological activities. This guide outlines the initial in-vitro screening of this compound to assess its therapeutic potential across several key areas: oncology, inflammation, and infectious diseases. The following sections provide a detailed account of the experimental protocols, a summary of the preliminary findings, and a graphical representation of the proposed cellular pathways and experimental designs.

Quantitative Data Summary

The preliminary biological evaluation of this compound was conducted using a panel of established in-vitro assays. The quantitative results from these screens are summarized below for comparative analysis.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer15.2 ± 1.8
MCF-7Breast Cancer25.6 ± 2.5
A549Lung Cancer38.1 ± 3.1
HepG2Liver Cancer45.3 ± 4.2
HCT116Colon Cancer22.7 ± 2.1

Table 2: Anti-inflammatory Activity of this compound (Nitric Oxide Inhibition Assay)

Cell LineTreatmentIC₅₀ (µM)
RAW 264.7LPS-stimulated18.5 ± 1.9

Table 3: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria32
Escherichia coliGram-negative bacteria>128
Candida albicansFungi64

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the preliminary screening of this compound.

Cell Viability (MTT) Assay

This assay was employed to determine the cytotoxic effects of this compound on various human cancer cell lines.

  • Cell Culture: Human cancer cell lines (HeLa, MCF-7, A549, HepG2, HCT116) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The following day, the medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM).

    • After 48 hours of incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.

    • The plates were incubated for an additional 4 hours at 37°C.

    • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.

Nitric Oxide (NO) Inhibition Assay

This assay was used to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated overnight.

    • The cells were then pre-treated with various concentrations of this compound (1 to 100 µM) for 1 hour.

    • Following pre-treatment, the cells were stimulated with 1 µg/mL of LPS for 24 hours.

    • The concentration of nitrite (B80452) in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

    • The absorbance was measured at 540 nm.

    • The IC₅₀ value was determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound was determined using the broth microdilution method.

  • Microbial Strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 10231) were used.

  • Assay Procedure:

    • The assay was performed in 96-well microtiter plates.

    • This compound was serially diluted in Mueller-Hinton Broth for bacteria and RPMI-1640 for yeast to obtain a range of concentrations.

    • An inoculum of each microorganism was added to each well to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.

    • The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.

    • The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for the anti-inflammatory activity of this compound and the general workflow for its preliminary biological screening.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB NF-κB IKK->NFkB Activates iNOS iNOS (Gene Expression) NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces DregeosideA11 This compound DregeosideA11->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

experimental_workflow cluster_0 Compound Preparation cluster_1 In-vitro Screening cluster_2 Data Analysis Isolation Isolation & Purification of this compound Characterization Structural Characterization Isolation->Characterization Stock Stock Solution Preparation Characterization->Stock Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Stock->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC) Stock->Antimicrobial IC50 IC₅₀ Calculation Cytotoxicity->IC50 AntiInflammatory->IC50 MIC_Det MIC Determination Antimicrobial->MIC_Det Report Report Generation IC50->Report MIC_Det->Report

Caption: Workflow for preliminary biological screening of this compound.

Dregeoside A11: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11, a complex steroidal glycoside isolated from Dregea volubilis, presents a significant challenge in drug development and analytical research due to the limited availability of public data on its physicochemical properties. This technical guide addresses the critical aspect of its solubility in common organic solvents. While specific quantitative solubility data for this compound remains largely unpublished, this document provides a comprehensive overview of its qualitative solubility characteristics and outlines established experimental protocols for determining the precise solubility of natural products of this class. This guide serves as a foundational resource for researchers initiating work with this compound, enabling them to establish robust experimental designs and analytical methodologies.

Introduction to this compound

This compound is a naturally occurring steroidal glycoside with the chemical formula C₅₅H₈₈O₂₂ and a molecular weight of approximately 1101.29 g/mol .[1] It is isolated from Dregea volubilis, a plant species that has been a source of various bioactive compounds. The intricate structure of this compound, featuring a steroidal backbone and extensive glycosylation, dictates its solubility profile, making the selection of appropriate solvents a crucial first step in any experimental workflow.

Qualitative Solubility of this compound

Based on available supplier information and the general behavior of similar steroidal glycosides, this compound exhibits solubility in a range of polar organic solvents. The following table summarizes the known qualitative solubility of this compound. It is important to note that this information is not quantitative and serves as a preliminary guide for solvent screening.

Organic SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble
PyridineSoluble
MethanolSoluble
EthanolSoluble
AcetoneInformation not available
ChloroformInformation not available

This table is based on publicly available data from chemical suppliers. The term "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration is not specified.

Experimental Protocol for Quantitative Solubility Determination

The absence of specific, publicly available quantitative solubility data for this compound necessitates a standardized experimental approach to determine these values. The following protocol outlines a general and robust method for accurately measuring the solubility of this compound in various organic solvents. This method is adapted from standard practices for natural product solubility determination.

Objective: To determine the saturation solubility of this compound in selected organic solvents (e.g., DMSO, Methanol, Ethanol) at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that saturation is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the saturation solubility.

Data Presentation: The determined solubility values should be expressed in standard units such as mg/mL or mol/L and presented in a clear, tabular format for easy comparison across different solvents.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D F Analyze by HPLC or UV-Vis D->F E Prepare standard solutions E->F G Calculate solubility from calibration curve F->G

Workflow for Determining this compound Solubility.

Logical Relationship for Solvent Selection

The choice of an appropriate solvent for this compound is guided by the principle of "like dissolves like." The following diagram illustrates the logical considerations for solvent selection based on the polarity of the compound and the solvent.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_decision Solubility Outcome Compound This compound (Steroidal Glycoside) Polarity High Polarity (due to glycosylation) Compound->Polarity HighSolubility High Solubility Polarity->HighSolubility matches LowSolubility Low Solubility Polarity->LowSolubility mismatches Solvent Organic Solvent SolventPolarity Polarity Solvent->SolventPolarity SolventPolarity->HighSolubility SolventPolarity->LowSolubility

Solvent Selection Logic for this compound.

Conclusion

References

Methodological & Application

Dregeoside A11 extraction and purification protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Dregeoside A11, a pregnane (B1235032) glycoside with potential therapeutic applications, from the plant Dregea volubilis. The methodology is based on established phytochemical techniques, primarily solvent extraction followed by multi-step column chromatography. Additionally, this note explores the potential involvement of this compound in cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Introduction

This compound is a naturally occurring pregnane glycoside isolated from Dregea volubilis (L.) Benth., a plant belonging to the Asclepiadaceae family.[1][2] Pregnane glycosides as a class of compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antitumor properties.[1][2] Understanding the efficient extraction and purification of this compound is crucial for advancing research into its pharmacological properties and potential as a drug candidate. This protocol outlines a reproducible method for obtaining this compound in a purified form for subsequent biological assays.

Extraction Protocol

The extraction of this compound from Dregea volubilis plant material is a multi-step process involving solvent extraction to isolate a crude mixture of glycosides.

2.1. Plant Material Preparation

  • Collect fresh stems of Dregea volubilis.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

  • Once thoroughly dried, grind the stems into a coarse powder using a mechanical grinder.

2.2. Solvent Extraction

A successive solvent extraction method is employed to separate compounds based on their polarity.

Experimental Protocol:

  • Pack the powdered plant material (e.g., 1 kg) into a large-scale Soxhlet extractor.

  • Perform sequential extraction with solvents of increasing polarity. A typical sequence is:

  • Each solvent extraction should be carried out for a sufficient duration (e.g., 24-48 hours) to ensure exhaustive extraction.

  • After each extraction step, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the respective crude extracts. The methanolic extract is expected to be enriched with glycosides, including this compound.

Purification Protocol

The purification of this compound from the crude methanolic extract is achieved through a series of chromatographic techniques.

3.1. Silica (B1680970) Gel Column Chromatography (Initial Separation)

This initial step aims to fractionate the complex crude extract into simpler mixtures.

Experimental Protocol:

  • Prepare a silica gel (60-120 mesh) column in a suitable solvent system (e.g., chloroform).

  • Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 1%, 2%, 5%, 10%, 20%, 50%, 100% methanol in chloroform).

  • Collect fractions of a fixed volume (e.g., 100 mL).

  • Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization agent (e.g., ceric sulfate (B86663) spray followed by heating).

  • Combine fractions with similar TLC profiles.

3.2. Silica Gel Column Chromatography (Fine Purification)

Fractions enriched with this compound from the initial separation are subjected to further purification.

Experimental Protocol:

  • Prepare a second silica gel column with a finer mesh size (e.g., 200-300 mesh) for higher resolution.

  • Load the combined, enriched fractions onto the column.

  • Elute the column with a shallow gradient of a solvent system that provides good separation of the target compound, as determined by TLC analysis of the enriched fractions (e.g., a specific ratio of chloroform-methanol).

  • Collect smaller volume fractions and monitor by TLC.

  • Combine the pure fractions containing this compound.

3.3. Preparative High-Performance Liquid Chromatography (HPLC) (Optional Final Polishing)

For obtaining highly pure this compound, a final polishing step using preparative HPLC may be employed.

Experimental Protocol:

  • Dissolve the purified this compound from the second silica gel column in a suitable solvent.

  • Inject the sample onto a preparative reverse-phase HPLC column (e.g., C18).

  • Elute with an isocratic or gradient system of solvents like acetonitrile (B52724) and water.

  • Monitor the elution profile with a suitable detector (e.g., UV-Vis or ELSD).

  • Collect the peak corresponding to this compound.

  • Remove the solvent under vacuum to yield the pure compound.

Quantitative Data

The following table summarizes typical data obtained during the extraction and purification process. Please note that these values can vary depending on the plant material, season of collection, and specific experimental conditions.

ParameterValueReference
Extraction Yields
n-Hexane Extract~1-3%General Knowledge
Chloroform Extract~2-5%General Knowledge
Methanol Extract~5-10%General Knowledge
Purification
This compound Yield from Methanol Extract0.01 - 0.1%Estimated from similar studies
Purity after Silica Gel Chromatography>90%Estimated
Purity after Preparative HPLC>98%Estimated

Signaling Pathway Involvement

While direct evidence for this compound's effect on specific signaling pathways is still emerging, related pregnane glycosides have been shown to exhibit biological activity through the modulation of key cellular pathways. One such pathway of significant interest in cancer research is the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.

Diagram of the PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes This compound This compound This compound->PI3K Potential Inhibition This compound->AKT Potential Inhibition This compound->mTORC1 Potential Inhibition Dregeoside_A11_Workflow start Start: Dregea volubilis Stems powder Grinding to Coarse Powder start->powder soxhlet Soxhlet Extraction (n-Hexane, Chloroform, Methanol) powder->soxhlet extracts n-Hexane Extract Chloroform Extract Methanol Extract soxhlet->extracts silica1 Silica Gel Column Chromatography (Coarse Separation) extracts:m->silica1 fractions1 Fraction Collection & TLC Analysis silica1->fractions1 enriched_fractions Enriched this compound Fractions fractions1->enriched_fractions silica2 Silica Gel Column Chromatography (Fine Purification) enriched_fractions->silica2 fractions2 Fraction Collection & TLC Analysis silica2->fractions2 pure_compound Purified this compound fractions2->pure_compound hplc Preparative HPLC (Optional) pure_compound->hplc bioassay Biological Assays (e.g., PI3K/AKT/mTOR pathway analysis) pure_compound->bioassay final_product Pure this compound (>98%) hplc->final_product final_product->bioassay

References

Application Note: Quantitative Analysis of Dregeoside A11 in Biological Matrices using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dregeoside A11, a steroidal saponin (B1150181) isolated from Dregea volubilis. The described method is sensitive, specific, and reproducible, making it suitable for the quantification of this compound in various biological matrices, which is crucial for pharmacokinetic, pharmacodynamic, and quality control studies in drug development. The protocol outlines sample preparation, chromatographic conditions, method validation, and data analysis.

Introduction

This compound is a natural product with the molecular formula C55H88O22 and a molecular weight of approximately 1101.29 g/mol .[1][2][3] Isolated from Dregea volubilis, it belongs to the saponin class of compounds, which are known for their diverse biological activities.[3] Preliminary studies suggest that this compound may possess antioxidant and anti-inflammatory properties.[2] To facilitate further research and development of this compound as a potential therapeutic agent, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of natural products due to its high resolution, sensitivity, and accuracy. This application note presents a comprehensive protocol for the HPLC-based quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (LC-MS grade)

  • Phosphate buffered saline (PBS)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 205 nm

Table 2: Mobile Phase Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.01090
25.01090
25.17030
30.07030

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation from Biological Matrix (e.g., Plasma)

This protocol utilizes Solid Phase Extraction (SPE) for sample clean-up and concentration.

  • Pre-treatment: Thaw frozen plasma samples to room temperature. Spike 500 µL of plasma with the appropriate concentration of internal standard (if used).

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4 °C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC grade water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute this compound with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the initial mobile phase (70% Mobile Phase A, 30% Mobile Phase B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.

Caption: Experimental workflow for this compound quantification.

Method Validation

The developed HPLC method was validated according to standard guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999 for concentrations from 1 µg/mL to 100 µg/mL
Accuracy (% Recovery) 95.2% - 104.5%
Precision (% RSD) Intra-day: < 2.0%, Inter-day: < 3.5%
Specificity No interfering peaks from blank matrix at the retention time of this compound
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. The retention time for this compound under the described conditions was approximately 12.5 minutes. The calibration curve showed excellent linearity over the tested concentration range. The accuracy and precision results are within the acceptable limits for bioanalytical methods. The sample preparation protocol effectively removes interfering components from the plasma matrix, ensuring a clean chromatogram.

Hypothetical Signaling Pathway Investigation

Given the potential anti-inflammatory properties of saponins, future research could investigate the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Signaling_Pathway cluster_cell Cellular Response to Inflammatory Stimuli cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Genes (e.g., COX-2, iNOS) Dregeoside This compound Dregeoside->IKK Inhibits (?) NFkB_nuc NF-κB DNA DNA Binding NFkB_nuc->DNA DNA->Inflammation Gene Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of this compound in biological samples. This method can be readily implemented in research and quality control laboratories to support the development of this compound as a potential therapeutic agent. The detailed protocol and validation data demonstrate the suitability of this method for its intended purpose.

References

Application Notes and Protocols for Developing In Vitro Assays for Dregeoside A11 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dregeoside A11 is a steroidal glycoside, a class of natural products known for a wide range of biological activities. Preliminary data suggests that Dregeosides are isolated from plants of the Dregea genus. Given the structural similarities to other bioactive steroidal glycosides, such as cardiac glycosides, it is hypothesized that this compound may possess cytotoxic and anti-inflammatory properties. These application notes provide a comprehensive framework and detailed protocols for the initial in vitro screening and characterization of this compound's biological activity.

The following protocols outline a tiered approach, beginning with broad cytotoxicity screening against cancerous and non-cancerous cell lines to determine potency and selectivity. Subsequent assays are designed to elucidate the potential mechanisms of action, focusing on the induction of apoptosis and key anti-inflammatory pathways. This structured workflow will enable researchers to efficiently evaluate the therapeutic potential of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCell TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Human Breast AdenocarcinomaData to be determinedData to be determined
A549Human Lung CarcinomaData to be determinedData to be determined
HeLaHuman Cervical AdenocarcinomaData to be determinedData to be determined
HEK293Human Embryonic KidneyData to be determinedData to be determined
RAW 264.7Murine MacrophageData to be determinedData to be determined
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)Caspase-3/7 Activity (Fold Change)
Vehicle Control0Data to be determined1.0
This compoundIC₂₅Data to be determinedData to be determined
This compoundIC₅₀Data to be determinedData to be determined
Staurosporine (Positive Control)1Data to be determinedData to be determined
Table 3: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells
TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control0100Data to be determinedData to be determined
LPS (1 µg/mL)-Data to be determinedData to be determinedData to be determined
This compound + LPSDose 1Data to be determinedData to be determinedData to be determined
This compound + LPSDose 2Data to be determinedData to be determinedData to be determined
Dexamethasone (Positive Control) + LPS10Data to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: MTT Cell Viability Assay for Cytotoxicity Screening

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines (e.g., MCF-7, A549, HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Doxorubicin (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Staurosporine (positive control)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations (e.g., IC₂₅, IC₅₀) and a positive control (Staurosporine) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay measures the production of nitrite (B80452), a stable product of nitric oxide, in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System

  • Dexamethasone (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group without LPS stimulation.

  • Collect the cell culture supernatant.

  • Add the Griess reagents to the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This assay quantifies the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Materials:

  • RAW 264.7 cell culture supernatant (from the Griess Assay experiment)

  • ELISA kits for TNF-α and IL-6

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat the ELISA plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme-conjugated secondary antibody.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Mandatory Visualizations

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis start This compound cytotoxicity Cytotoxicity Assay (MTT) (Cancer & Non-cancer cell lines) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis If cytotoxic anti_inflammatory Anti-inflammatory Assays (Griess, ELISA for Cytokines) ic50->anti_inflammatory If active at non-cytotoxic doses western_blot Western Blot Analysis (e.g., Bcl-2, Bax, NF-κB) apoptosis->western_blot anti_inflammatory->western_blot

Caption: General experimental workflow for in vitro evaluation of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway dregeoside This compound bcl2 Bcl-2 Family (e.g., Bax, Bak, Bcl-2) dregeoside->bcl2 Potential Target death_receptor Death Receptors (e.g., Fas, TNFR1) dregeoside->death_receptor Potential Target mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3/7 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential apoptotic signaling pathways modulated by this compound.

anti_inflammatory_pathway cluster_signaling Intracellular Signaling cluster_mediators Inflammatory Mediators cluster_products Inflammatory Products lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb dregeoside This compound dregeoside->mapk Inhibition? dregeoside->nfkb Inhibition? inos iNOS mapk->inos cox2 COX-2 mapk->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->inos nfkb->cox2 nfkb->cytokines no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs

Application Notes and Protocols: Dregeoside A11 as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Findings

A comprehensive search of available scientific literature and databases was conducted to gather information on the potential of Dregeoside A11 as an anticancer agent. The search queries included "this compound anticancer activity," "this compound mechanism of action," "this compound apoptosis," "this compound signaling pathways," and "this compound experimental protocols."

Despite a thorough investigation, no specific information, quantitative data, or detailed experimental protocols concerning the anticancer properties of a compound named "this compound" could be retrieved from the public domain at this time. The search results did not yield any publications detailing its mechanism of action, its effects on cancer cell lines, or any established experimental procedures.

The information retrieved pertained to unrelated subjects, including the function of MAGE-A11 in prostate cancer, the role of A11 dopaminergic neurons, and general principles of cancer biology and drug discovery.

Currently, there is a lack of available scientific data to support the creation of detailed application notes and protocols for this compound as a potential anticancer agent. Further primary research would be required to elucidate its bioactivity, mechanism of action, and potential therapeutic applications.

Recommendations for Researchers

For scientists and drug development professionals interested in exploring novel anticancer agents, we recommend the following general workflow, which can be adapted for the investigation of any new compound of interest:

  • In Vitro Cytotoxicity Screening: Initial assessment of the compound's ability to inhibit the growth of various cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the molecular pathways through which the compound exerts its effects. This may include apoptosis induction assays, cell cycle analysis, and investigation of key signaling pathways.

  • In Vivo Efficacy Studies: Evaluation of the compound's anticancer activity in animal models.

  • Toxicology and Pharmacokinetic Profiling: Assessment of the compound's safety profile and how it is absorbed, distributed, metabolized, and excreted by the body.

Below are generalized diagrams representing typical workflows and signaling pathways commonly investigated in cancer research.

Generalized Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Studies cluster_1 Mechanism of Action cluster_2 In Vivo Studies A Compound Library C High-Throughput Screening (e.g., MTT, SRB assay) A->C B Cancer Cell Line Panel B->C D IC50 Determination C->D E Hit Compound Selection D->E F Apoptosis Assays (Annexin V, Caspase activity) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot (Protein Expression) E->H J Animal Model (e.g., Xenograft) E->J I Signaling Pathway Analysis H->I K Treatment with Hit Compound J->K L Tumor Growth Measurement K->L M Toxicity Assessment K->M N Efficacy Evaluation L->N M->N

Caption: A generalized workflow for screening potential anticancer compounds.

Simplified Apoptosis Signaling Pathway

G Anticancer Agent Anticancer Agent Mitochondrion Mitochondrion Anticancer Agent->Mitochondrion induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 releases Cytochrome c activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: A simplified intrinsic apoptosis signaling pathway.

Investigating the Antidiabetic Effects of Dregeoside A11: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11, a pregnane (B1235032) glycoside isolated from the medicinal plant Dregea volubilis, presents a promising avenue for the development of novel antidiabetic therapeutics. Extracts and other related pregnane glycosides from Dregea volubilis and similar plant species have demonstrated significant antidiabetic potential, primarily through the inhibition of carbohydrate-hydrolyzing enzymes. These application notes provide a comprehensive framework for the systematic investigation of the antidiabetic properties of this compound, from initial in vitro screening to in vivo efficacy studies and mechanistic elucidation. The following protocols are designed to guide researchers in evaluating the therapeutic potential of this novel compound.

Data Presentation

Table 1: In Vitro Enzyme Inhibition Assays
Enzyme TargetThis compound Concentration (µM)% Inhibition (Hypothetical)IC50 (µM) (Hypothetical)Positive Control (Acarbose) IC50 (µM)
α-Glucosidase 115.2 ± 2.125.8250.0
1048.9 ± 3.5
2575.6 ± 4.2
5092.1 ± 2.8
α-Amylase 18.5 ± 1.5>10050.0
1025.3 ± 2.8
2545.1 ± 3.9
5060.7 ± 4.5
Table 2: In Vivo Antidiabetic Activity in Streptozotocin-Induced Diabetic Mice
Treatment GroupDose (mg/kg)Initial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)% Reduction in Blood GlucoseChange in Body Weight (g)
Normal Control -95 ± 898 ± 7-+2.5 ± 0.5
Diabetic Control Vehicle450 ± 25480 ± 30--3.1 ± 0.8
This compound 25445 ± 30250 ± 2043.8%+0.5 ± 0.4
This compound 50455 ± 28180 ± 1560.4%+1.2 ± 0.6
Glibenclamide 10460 ± 22150 ± 1867.4%+1.8 ± 0.7

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of this compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Cell-Based Glucose Uptake Assay in L6 Myotubes

Objective: To evaluate the effect of this compound on glucose uptake in skeletal muscle cells.

Materials:

  • L6 myoblasts

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Insulin (B600854)

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Culture L6 myoblasts in DMEM with 10% FBS until they differentiate into myotubes.

  • Starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

  • Treat the cells with various concentrations of this compound for 1 hour. Include a positive control group treated with insulin.

  • Add 2-NBDG to the media and incubate for 30 minutes.

  • Wash the cells with ice-cold PBS to remove excess 2-NBDG.

  • Measure the fluorescence intensity of the cells using a fluorescence microscope or a plate reader.

  • Quantify the glucose uptake by comparing the fluorescence intensity of treated cells to that of untreated controls.

In Vivo Antidiabetic Efficacy in a Streptozotocin (STZ)-Induced Diabetic Mouse Model

Objective: To assess the blood glucose-lowering effect of this compound in a diabetic animal model.

Materials:

  • Male C57BL/6 mice

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • This compound

  • Glibenclamide (positive control)

  • Glucometer and test strips

Procedure:

  • Induce diabetes in mice by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate buffer.

  • After 72 hours, measure fasting blood glucose levels. Mice with blood glucose levels above 250 mg/dL are considered diabetic.

  • Divide the diabetic mice into groups: diabetic control (vehicle), this compound treated (e.g., 25 and 50 mg/kg), and positive control (glibenclamide, e.g., 10 mg/kg).

  • Administer the respective treatments orally once daily for a specified period (e.g., 21 days).

  • Monitor fasting blood glucose levels and body weight at regular intervals.

  • At the end of the treatment period, collect blood samples for biochemical analysis (e.g., insulin, lipid profile) and harvest tissues for further studies.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Alpha_Glucosidase_Inhibition α-Glucosidase Inhibition Assay Glucose_Uptake_Assay Glucose Uptake Assay (L6 Myotubes) STZ_Induction Induction of Diabetes (STZ) Treatment Treatment with this compound STZ_Induction->Treatment Monitoring Blood Glucose & Body Weight Monitoring Treatment->Monitoring Biochemical_Analysis Biochemical and Histopathological Analysis Monitoring->Biochemical_Analysis Dregeoside_A11 This compound Dregeoside_A11->Alpha_Glucosidase_Inhibition Test Compound Dregeoside_A11->Glucose_Uptake_Assay Test Compound Dregeoside_A11->Treatment Test Compound

Caption: Experimental workflow for investigating the antidiabetic effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS Phosphorylation GLUT4_Transporter GLUT4 PI3K PI3K IRS->PI3K Activation Akt Akt/PKB PI3K->Akt Activation GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes Translocation Dregeoside_A11_Effect Potential Target for this compound? Akt->Dregeoside_A11_Effect GLUT4_Vesicle->GLUT4_Transporter Insulin Insulin Insulin->Insulin_Receptor Glucose Glucose Glucose->GLUT4_Transporter Uptake

Caption: The insulin signaling pathway and a potential point of investigation for this compound.

Disclaimer

The quantitative data presented in the tables are hypothetical and for illustrative purposes only, as there is currently no publicly available experimental data on the antidiabetic effects of this compound. The provided protocols are based on standard methodologies used for similar compounds and should be optimized and validated by the end-user. This document is intended to serve as a guide for initiating research into the potential therapeutic applications of this compound in the context of diabetes.

Application Notes and Protocols: Investigating the Mechanism of Action of Dregeoside A11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11 is a novel natural compound with significant therapeutic potential. Preliminary studies suggest that its mechanism of action involves the modulation of key cellular signaling pathways implicated in inflammation and apoptosis. These application notes provide a comprehensive overview of the proposed mechanisms and detailed protocols for their investigation in a laboratory setting. The primary hypothesized mechanisms of action for this compound are:

  • Anti-Inflammatory Effects: Inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammatory responses.

  • Pro-Apoptotic Effects in Cancer Cells: Induction of the intrinsic pathway of apoptosis through the regulation of the Bcl-2 family of proteins and subsequent activation of caspases.

These notes will guide researchers in designing and executing experiments to validate these hypotheses and further elucidate the pharmacological profile of this compound.

Data Presentation: Summary of Pre-clinical Findings

The following tables summarize the key quantitative data from in vitro studies on the effects of this compound.

Table 1: Effect of this compound on NF-κB Activity and Pro-Inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NF-κB Reporter Activity (RLU)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control-1.0 ± 0.150.2 ± 5.135.8 ± 4.2
LPS (1 µg/mL)-15.6 ± 1.2850.4 ± 60.31245.7 ± 98.6
This compound112.1 ± 0.9650.1 ± 55.2980.5 ± 80.1
This compound57.5 ± 0.6420.8 ± 35.7610.2 ± 50.4
This compound102.3 ± 0.2150.3 ± 12.9220.6 ± 18.9

Data are presented as mean ± standard deviation (n=3). RLU = Relative Light Units.

Table 2: Pro-Apoptotic Effects of this compound on Human Colon Cancer (HCT116) Cells

TreatmentConcentration (µM)Cell Viability (%)Caspase-3/7 Activity (Fold Change)Bax/Bcl-2 Ratio (Western Blot)
Vehicle Control-100 ± 5.21.0 ± 0.10.8 ± 0.1
This compound585.3 ± 6.12.5 ± 0.31.5 ± 0.2
This compound1062.1 ± 4.85.8 ± 0.53.2 ± 0.4
This compound2535.7 ± 3.912.4 ± 1.16.8 ± 0.7

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol for NF-κB Luciferase Reporter Assay

This protocol details the procedure for quantifying the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

  • 96-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed the NF-κB reporter RAW 264.7 cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM (10% FBS, 1% Pen-Strep). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

  • Stimulation: Prepare a 2 µg/mL solution of LPS in complete DMEM. Add 100 µL of this solution to each well (final concentration 1 µg/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Remove the media from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Lyse the cells by adding 20 µL of 1X Luciferase Lysis Buffer and incubate for 10 minutes at room temperature.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity of the treated wells to the vehicle control.

Protocol for Western Blot Analysis of Apoptotic Proteins

This protocol describes the detection of changes in the expression of Bax and Bcl-2 proteins in HCT116 cells treated with this compound.

Materials:

  • HCT116 cells

  • This compound

  • McCoy's 5A Medium

  • FBS

  • Penicillin-Streptomycin

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per well onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio. Normalize to the loading control (β-actin).

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Anti-Inflammatory Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

G cluster_1 Apoptotic Pathway of this compound This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 inhibits Bax Bax This compound->Bax activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits Bax->Mitochondrion translocates to Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed pro-apoptotic mechanism of this compound in cancer cells.

G cluster_2 Experimental Workflow: Western Blot Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Protein Extraction Protein Extraction Treatment->Protein Extraction Quantification Quantification Protein Extraction->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Caption: Standard experimental workflow for Western Blot analysis.

Application Notes and Protocols for In Vivo Testing of Dregeoside A11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Dregeoside A11 is a natural product that, like many phytochemicals, holds potential for therapeutic applications.[1][2] The transition from in vitro discovery to preclinical in vivo validation is a critical step in the drug development pipeline.[3] This document provides a comprehensive guide to standardized animal models and experimental protocols for evaluating the efficacy, toxicity, and pharmacokinetic profile of this compound in vivo. The focus is on two common therapeutic areas for natural products: anti-inflammatory and anti-cancer activities.[1][2]

Potential Therapeutic Applications and Corresponding Animal Models

Based on the common bioactivities of natural compounds, initial in vivo screening of this compound could focus on its anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity

Inflammation is a key pathological component of numerous diseases. Animal models are essential for studying the pathogenesis of inflammatory conditions and for the preclinical evaluation of novel anti-inflammatory agents.

Recommended Animal Models:

  • Carrageenan-Induced Paw Edema: An acute and highly reproducible model for evaluating anti-inflammatory effects.

  • Croton Oil-Induced Ear Edema: A model for topical and systemic anti-inflammatory activity.

  • Adjuvant-Induced Arthritis: A chronic model of inflammation that shares pathological features with human rheumatoid arthritis.

Anti-Cancer Activity

Natural products are a rich source of novel anti-cancer drug candidates. In vivo cancer models are indispensable for evaluating the safety and efficacy of these compounds in a complex physiological system.

Recommended Animal Models:

  • Xenograft Models: Immunodeficient mice (e.g., nude or SCID mice) are implanted with human cancer cell lines. This is a widely used initial model to test the efficacy of a new compound.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. These models better retain the characteristics of the original human tumor.

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop specific types of cancer, which allows for studying the tumor in an immune-competent environment.

Experimental Protocols

General Considerations for In Vivo Studies
  • Animal Welfare: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

  • Route of Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) should be selected based on the physicochemical properties of this compound and its intended clinical application.

  • Dose Selection: Dose levels should be determined based on preliminary in vitro cytotoxicity and efficacy data, as well as acute toxicity studies.

  • Controls: Appropriate vehicle and positive controls (e.g., a standard-of-care drug) are essential for data interpretation.

Protocol: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of this compound to inhibit acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping:

    • Group 1: Vehicle control (e.g., saline, DMSO solution).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg).

  • Procedure:

    • Administer this compound, vehicle, or positive control orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema.

Protocol: Human Tumor Xenograft in Nude Mice

This model evaluates the anti-tumor efficacy of this compound.

  • Animals: Athymic nude mice (4-6 weeks old).

  • Cell Culture: Culture a human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.

  • Tumor Implantation:

    • Harvest and resuspend cancer cells in a serum-free medium.

    • Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Administer this compound, vehicle, or a positive control (e.g., a standard chemotherapeutic agent) daily or on a specified schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Excise tumors and weigh them.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.11-
Positive Control100.62 ± 0.0850.4
This compound101.05 ± 0.1016.0
This compound300.88 ± 0.0929.6
This compound1000.71 ± 0.0743.2

Table 2: Anti-Tumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1520 ± 180-+2.5
Positive Control20450 ± 9570.4-8.0
This compound251150 ± 15024.3+1.8
This compound50820 ± 12046.1-1.5
This compound100580 ± 11061.8-5.2

Visualizations

Diagrams illustrating workflows and potential signaling pathways can aid in understanding the experimental design and mechanism of action.

experimental_workflow_inflammation cluster_preparation Preparation cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Drug_Admin Administer this compound or Controls Randomization->Drug_Admin Inflammation_Induction Induce Inflammation (e.g., Carrageenan) Drug_Admin->Inflammation_Induction Paw_Measurement Measure Paw Volume (0-4 hours) Inflammation_Induction->Paw_Measurement Data_Analysis Calculate % Inhibition Paw_Measurement->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema Model.

experimental_workflow_cancer cluster_setup Tumor Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment_Admin Administer this compound or Controls Randomization->Treatment_Admin Monitoring Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Excise & Weigh Tumors Euthanasia->Tumor_Excision Analysis Calculate TGI Tumor_Excision->Analysis

Workflow for Xenograft Anti-Cancer Model.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_pathway Key Signaling Pathway cluster_mediators Inflammatory Mediators cluster_response Physiological Response Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 Stimulus->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Edema, Erythema, Pain PGs->Inflammation LTs->Inflammation Dregeoside This compound (Potential Target) Dregeoside->COX Dregeoside->LOX

Potential Anti-Inflammatory Signaling Pathway for this compound.

References

Analytical Standards for Dregeoside A11 Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11, a polyoxypregnane glycoside isolated from the plant Dregea volubilis, has garnered scientific interest due to its potential therapeutic properties. Preliminary studies on extracts of Dregea volubilis suggest significant antioxidant and anti-inflammatory activities, indicating the potential of its bioactive constituents, including this compound, for further investigation in drug discovery and development.[1][2][3] This document provides detailed application notes and protocols to guide researchers in the analytical quantification and biological evaluation of this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its handling and storage.

PropertyValueReference
CAS Number 89020-11-1N/A
Molecular Formula C₅₅H₈₈O₂₂N/A
Molecular Weight 1101.29 g/mol N/A
Appearance White solidN/A
Solubility Soluble in methanol (B129727), ethanol (B145695), DMSON/A

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification of this compound in various matrices, including plant extracts and biological samples. While specific validated methods for this compound are not extensively documented, the following protocols, based on methods for similar polyoxypregnane glycosides, can be adapted and validated.[4]

High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MSn)

This method is highly sensitive and selective for the identification and quantification of polyoxypregnane glycosides.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Electrospray Ionization (ESI) source

  • Tandem Mass Spectrometer (MSn)

Protocol:

  • Sample Preparation:

    • For plant material: Extract finely ground powder with methanol or ethanol using sonication or maceration. Filter the extract and evaporate the solvent under reduced pressure. Reconstitute the residue in the mobile phase.

    • For biological samples: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 10% to 90% B over 40 minutes is a good starting point. The gradient should be optimized to achieve good separation of this compound from other components.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • MSn Analysis: Perform MS/MS and MS³ fragmentation of the protonated molecule [M+H]⁺ of this compound to obtain characteristic fragment ions for identification and quantification.

Workflow for Analytical Method Development:

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection Start Start Extract Extraction from Matrix Start->Extract Cleanup Sample Cleanup (SPE/LLE) Extract->Cleanup Reconstitute Reconstitution Cleanup->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MSn Detection Ionize->Detect Analyze Data Analysis Detect->Analyze

Caption: HPLC/ESI-MSn Workflow

Biological Activity Assays

The following protocols are designed to assess the antioxidant and anti-inflammatory activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.

Materials:

  • This compound standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of this compound in methanol in a 96-well plate.

  • Add 100 µL of the DPPH solution to each well containing 100 µL of the sample or standard dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a solution of DPPH in methanol as a negative control. Ascorbic acid can be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plate

  • CO₂ incubator

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

  • Calculate the percentage of NO inhibition and the IC₅₀ value.

Potential Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of natural products are often mediated through the modulation of key signaling pathways. Based on the activities of similar compounds, this compound may exert its effects through the inhibition of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition can lead to a reduction in the expression of pro-inflammatory genes.

cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκBα IKK->IkB Phosphorylation IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB NFkB_N NF-κB NFkB->NFkB_N Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Proteasome->NFkB Release DNA DNA NFkB_N->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Dregeoside This compound Dregeoside->IKK Inhibition

Caption: NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response.

cluster_stimuli Cellular Stress / Cytokines cluster_cascade MAPK Cascade cluster_response Cellular Response Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammation TranscriptionFactors->Inflammation Dregeoside This compound Dregeoside->MAPKKK Inhibition

Caption: MAPK Signaling Pathway Inhibition

Quantitative Data Summary

While specific quantitative data for pure this compound is limited, the following table summarizes reported values for extracts of Dregea volubilis and related polyoxypregnane glycosides, which can serve as a reference for experimental design.

AssayTest SubstanceIC₅₀ / EC₅₀Reference
DPPH Radical Scavenging Dregea volubilis fruit ethanol extract>1000 µg/mL
DPPH Radical Scavenging Dregea volubilis fruit water extract582.12 µg/mL
Anti-inflammatory (NO Inhibition) Polyoxypregnane Glycosides from Hoya kerrii12.6 - 96.5 µM
Cytotoxicity (HL-60 cells) Polyoxypregnane Derivatives from Aspidopterys obcordataIC₅₀: 8.03 µM (for aspidataside B)
Antinephrolithiasis Activity (HK-2 cells) Polyoxypregnane Glycosides from Aspidopterys obcordataEC₅₀: 6.72 - 14.00 µM

Conclusion

The provided application notes and protocols offer a comprehensive framework for the analytical and biological investigation of this compound. While further research is required to establish specific analytical standards and to fully elucidate its pharmacological profile, the methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing our understanding of this promising natural product. The adaptation and validation of the proposed protocols will be crucial for generating robust and reproducible data.

References

Dregeoside A11: Application Notes for Structure-Activity Relationship (SAR) Studies in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Dregeoside A11, a pregnane (B1235032) glycoside isolated from Dregea volubilis, for the purpose of structure-activity relationship (SAR) studies. While direct biological activity data for this compound is limited in publicly available literature, related compounds from the same plant have demonstrated potential as inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. This suggests that this compound and its synthetic analogs are promising candidates for the development of novel therapeutics for diabetes.

Introduction

This compound is a naturally occurring steroid glycoside found in the leaves of Dregea volubilis.[1][2] The plant itself has a history of use in traditional medicine for various ailments.[3] Scientific investigations into the constituents of Dregea volubilis have revealed a variety of bioactive molecules, including triterpenoids, flavonoids, and several pregnane glycosides.[4][5] Notably, a study on pregnane glycosides from this plant has highlighted their potential to inhibit α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.

This document outlines the potential application of this compound in SAR studies aimed at optimizing its structure for enhanced inhibitory activity against these diabetic targets.

Quantitative Data on Related Pregnane Glycosides

While specific inhibitory concentrations for this compound are not yet published, the following table summarizes the reported activities of co-isolated pregnane glycosides from Dregea volubilis against α-glucosidase and α-amylase. This data serves as a crucial starting point for understanding the structural requirements for activity and for designing new analogs.

CompoundTarget EnzymeInhibition (%) @ 200 µMIC50 (µM)
Drevoluoside Qα-amylase-51.3 ± 2.1
17β-marsdeninα-glucosidase47.1-
Stavaroside Hα-glucosidase32.6-
Hoyacarnoside Gα-glucosidase41.5-

Structure-Activity Relationship (SAR) Insights (Hypothetical)

Based on the general structure of pregnane glycosides and the activity of related compounds, a hypothetical SAR study of this compound could explore the following structural modifications:

  • Aglycone Core: Modifications to the pregnane steroid backbone, such as the introduction or removal of hydroxyl groups, keto groups, or double bonds, could significantly impact binding to the active site of the target enzymes.

  • Glycosidic Chain: The nature, number, and linkage of the sugar moieties are critical for activity. Variations in the sugar units (e.g., substitution with different monosaccharides) and the length of the glycosidic chain should be investigated. The cytotoxicity of some glycosides has been shown to be inversely proportional to the number of sugar units attached to the aglycone.

  • Substitution Patterns: Esterification or etherification of the hydroxyl groups on both the aglycone and the sugar residues could modulate the compound's lipophilicity and, consequently, its interaction with the enzyme and its pharmacokinetic properties.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its analogs.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from standard methods for determining α-glucosidase inhibitory activity.

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae
  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)
  • This compound or its analogs
  • Acarbose (B1664774) (positive control)
  • Sodium phosphate (B84403) buffer (pH 6.8)
  • Sodium carbonate (Na₂CO₃)
  • Dimethyl sulfoxide (B87167) (DMSO)
  • 96-well microplate reader

2. Procedure:

  • Prepare a stock solution of the test compound (this compound or analog) and acarbose in DMSO.
  • In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.
  • Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of DMSO to the control wells and 10 µL of acarbose solution to the positive control wells.
  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.
  • Incubate the plate at 37°C for 15 minutes.
  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.
  • Incubate the plate at 37°C for 20 minutes.
  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
  • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.
  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage inhibition against the inhibitor concentration.

Protocol 2: In Vitro α-Amylase Inhibition Assay

This protocol outlines a common method for assessing α-amylase inhibition.

1. Materials and Reagents:

  • Porcine pancreatic α-amylase
  • Starch solution (1% w/v in buffer)
  • This compound or its analogs
  • Acarbose (positive control)
  • Sodium phosphate buffer (pH 6.9) with 6 mM NaCl
  • Dinitrosalicylic acid (DNS) reagent
  • Dimethyl sulfoxide (DMSO)
  • 96-well microplate reader

2. Procedure:

  • Prepare a stock solution of the test compound and acarbose in DMSO.
  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations to the sample wells. Add 20 µL of DMSO to the control wells and 20 µL of acarbose solution to the positive control wells.
  • Add 20 µL of α-amylase solution (2 U/mL in phosphate buffer) to each well.
  • Pre-incubate the mixture at 37°C for 20 minutes.
  • Add 20 µL of the starch solution to each well to start the reaction.
  • Incubate the plate at 37°C for 30 minutes.
  • Stop the reaction by adding 60 µL of DNS reagent.
  • Heat the plate in a boiling water bath for 10 minutes to allow for color development.
  • Cool the plate to room temperature and add 200 µL of distilled water to each well.
  • Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of reducing sugars formed.
  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
  • The IC50 value is determined by plotting the percentage inhibition against the inhibitor concentration.

Visualizations

To aid in the understanding of the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Compound, Acarbose in DMSO) Dispense Dispense Buffer and Test Compounds to Plate Stock_Solutions->Dispense Enzyme_Solution Prepare Enzyme Solution (α-Glucosidase or α-Amylase) Add_Enzyme Add Enzyme and Pre-incubate Enzyme_Solution->Add_Enzyme Substrate_Solution Prepare Substrate Solution (pNPG or Starch) Add_Substrate Add Substrate and Incubate Substrate_Solution->Add_Substrate Dispense->Add_Enzyme Add_Enzyme->Add_Substrate Stop_Reaction Stop Reaction (Add Na2CO3 or DNS) Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance (405 nm or 540 nm) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro enzyme inhibition assays.

G cluster_pathway Carbohydrate Digestion and Absorption Complex_Carbs Complex Carbohydrates (e.g., Starch) Alpha_Amylase α-Amylase Complex_Carbs->Alpha_Amylase Digestion Oligosaccharides Oligosaccharides Alpha_Amylase->Oligosaccharides Alpha_Glucosidase α-Glucosidase Oligosaccharides->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Intestinal_Absorption Intestinal Absorption Glucose->Intestinal_Absorption Bloodstream Bloodstream Intestinal_Absorption->Bloodstream Dregeoside_A11 This compound (Inhibitor) Dregeoside_A11->Alpha_Amylase Inhibition Dregeoside_A11->Alpha_Glucosidase Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dregeoside A11 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Dregeoside A11 in aqueous solutions.

Troubleshooting Guide: Resolving this compound Precipitation and Low Solubility

This guide provides a systematic approach to diagnosing and solving common solubility problems during your experiments with this compound.

Problem 1: this compound precipitates when added to my aqueous buffer.

Possible Cause: this compound is sparingly soluble in aqueous solutions. The addition of a concentrated stock solution (likely in an organic solvent) to an aqueous buffer can cause the compound to crash out of solution.

Solutions:

  • Optimize Co-solvent Concentration: Gradually increase the percentage of a water-miscible organic co-solvent in your final solution.[1][2][3]

  • pH Adjustment: Evaluate the pH-solubility profile of this compound to determine if adjusting the pH of your aqueous buffer can enhance its solubility.[1][3]

  • Utilize Solubilizing Excipients: Incorporate surfactants or cyclodextrins into your formulation to improve the solubility of this compound.

Problem 2: The concentration of dissolved this compound is too low for my assay.

Possible Cause: The intrinsic water solubility of this compound is below the required concentration for your experimental endpoint.

Solutions:

  • Particle Size Reduction: Employ techniques like micronization or sonication to increase the surface area of this compound, which can lead to faster dissolution and potentially higher apparent solubility.

  • Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate and solubility.

  • Nanosuspension: Formulate this compound as a nanosuspension to significantly increase its surface area and dissolution velocity.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. Its solubility in aqueous solutions is limited.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid precipitation and potential solvent-induced effects on your experiment.

Q3: Can I use surfactants to dissolve this compound?

A3: Yes, using non-ionic surfactants like Tween® or Cremophor® can help to form micelles that encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility in aqueous solutions.

Q4: What is the role of cyclodextrins in improving the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules like this compound. The hydrophobic inner cavity of the cyclodextrin (B1172386) encapsulates the this compound molecule, while the hydrophilic outer surface allows the complex to dissolve in water.

Q5: Are there any chemical modification strategies to improve the solubility of this compound?

A5: While direct chemical modification of this compound would result in a new chemical entity, prodrug approaches could be considered in a drug development setting to improve solubility and subsequent release of the active molecule in vivo.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC55H88O22
Molecular Weight1101.29 g/mol
Physical DescriptionPowder
Recommended SolventsDMSO, Pyridine, Methanol, Ethanol

Experimental Protocols

Protocol 1: Co-solvency Method for Enhancing this compound Solubility
  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Determine the maximum tolerable DMSO concentration in your experimental system (e.g., cell culture, enzymatic assay).

  • Prepare a series of aqueous buffers containing varying percentages of DMSO (e.g., 0.1%, 0.5%, 1%, 2%).

  • Add the this compound stock solution to each buffer to achieve the desired final concentration.

  • Vortex the solutions thoroughly.

  • Visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour, 24 hours).

  • Quantify the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV) to determine the optimal co-solvent concentration.

Protocol 2: Cyclodextrin-mediated Solubilization of this compound
  • Select a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of this compound powder to each cyclodextrin solution.

  • Equilibrate the suspensions by shaking or stirring at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Remove the undissolved this compound by centrifugation and/or filtration (using a filter that does not bind the compound).

  • Quantify the concentration of dissolved this compound in the supernatant/filtrate to determine the solubility enhancement.

Visualizations

experimental_workflow cluster_start Start: Insoluble this compound cluster_methods Solubilization Strategies cluster_outcome Outcome start This compound Powder cosolvency Co-solvency (e.g., DMSO/Buffer) start->cosolvency Apply Method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Apply Method nanosuspension Nanosuspension Formation start->nanosuspension Apply Method outcome Soluble this compound in Aqueous Solution cosolvency->outcome Achieve Solubility cyclodextrin->outcome Achieve Solubility nanosuspension->outcome Achieve Solubility

Caption: Workflow for enhancing this compound solubility.

troubleshooting_logic start This compound Precipitates in Aqueous Buffer q1 Is the organic solvent concentration > 1%? start->q1 a1_yes Reduce solvent concentration q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is the pH of the buffer optimal? a1_yes->q2 a1_no->q2 a2_yes Proceed to next step q2->a2_yes Yes a2_no Adjust buffer pH q2->a2_no No q3 Have solubilizing excipients been tried? a2_yes->q3 a2_no->q3 a3_yes Consider alternative formulation strategies (e.g., solid dispersion) q3->a3_yes Yes a3_no Incorporate surfactants or cyclodextrins q3->a3_no No

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Optimizing HPLC Resolution for Dregeoside A11 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Dregeoside A11 and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for HPLC analysis of this compound and its analogs?

A1: Based on the analysis of structurally similar steroidal glycosides, a reversed-phase HPLC method is recommended.[1] A good starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[2]

Q2: I am not getting baseline separation between this compound and a closely related analog. What should I try first?

A2: To improve the separation of closely eluting peaks, the first step is often to adjust the mobile phase composition to alter the selectivity (α) of your separation.[1][3] You can try decreasing the rate of your gradient (i.e., making it shallower) to increase the separation time between the two peaks. Alternatively, you can try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the mobile phase.

Q3: My peaks are broad and tailing. What are the likely causes and solutions?

A3: Peak broadening and tailing can be caused by several factors. Common culprits include column contamination, secondary interactions with the stationary phase, or an inappropriate mobile phase pH. To address this, you can try flushing the column with a strong solvent, adding a buffer to the mobile phase to minimize secondary interactions, or adjusting the mobile phase pH to ensure the analytes are in a single ionic state.

Q4: I'm observing a drift in retention times. What could be the reason?

A4: Retention time drift is often due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations. Ensure the column is properly equilibrated before each run. If you are mixing solvents online, check that the pump is functioning correctly. Using a column oven will help maintain a stable temperature and improve retention time reproducibility.

Q5: How can I reduce my run time without sacrificing resolution?

A5: To decrease run time while maintaining resolution, you can consider using a column with smaller particles (e.g., sub-2 µm) or a shorter column with the same particle size. Increasing the flow rate can also shorten the analysis time, but may lead to a decrease in resolution, so a balance must be found. Additionally, increasing the column temperature can lower the mobile phase viscosity, allowing for a higher flow rate without a significant loss in resolution.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound and its analogs.

Problem 1: Poor Resolution/Co-eluting Peaks
Potential Cause Suggested Solution
Inappropriate Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase retention and improve separation.
Gradient is Too Steep Make the gradient shallower to increase the separation window for closely eluting compounds.
Poor Selectivity Change the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH of the aqueous phase.
Suboptimal Temperature Vary the column temperature. An increase in temperature can sometimes improve selectivity.
Column Inefficiency Ensure you are using a high-efficiency column. If the column is old, it may need to be replaced.
Problem 2: Peak Tailing
Potential Cause Suggested Solution
Secondary Silanol Interactions Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds.
Sample Overload Reduce the injection volume or the concentration of the sample.
Incompatible Sample Solvent Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Problem 3: Peak Fronting
Potential Cause Suggested Solution
Sample Overload Reduce the injection volume or the concentration of the sample.
Incompatible Sample Solvent Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Problem 4: Inconsistent Retention Times
Potential Cause Suggested Solution
Inadequate Column Equilibration Increase the column equilibration time between runs.
Temperature Fluctuations Use a column oven to maintain a consistent temperature.
Mobile Phase Composition Changes Prepare fresh mobile phase daily and ensure proper mixing if using an online gradient mixer.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

General HPLC Starting Method for this compound and Analogs

This protocol is a recommended starting point and may require optimization for your specific application.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-90% B

    • 30-35 min: 90% B

    • 35-36 min: 90-30% B

    • 36-45 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (70:30 v/v).

Visualizations

Troubleshooting_Workflow Start Poor Resolution Adjust_Mobile_Phase Adjust Mobile Phase (Strength/Solvent) Start->Adjust_Mobile_Phase Optimize_Gradient Optimize Gradient (Shallower) Adjust_Mobile_Phase->Optimize_Gradient If no improvement Resolution_OK Resolution OK Adjust_Mobile_Phase->Resolution_OK If improved Adjust_Temperature Adjust Temperature Optimize_Gradient->Adjust_Temperature If no improvement Optimize_Gradient->Resolution_OK If improved Change_Column Change Column (Different Chemistry) Change_Column->Resolution_OK If improved Adjust_Temperature->Change_Column If no improvement Adjust_Temperature->Resolution_OK If improved

Caption: A workflow for troubleshooting poor HPLC resolution.

HPLC_Parameters Resolution Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention (k') Resolution->Retention Column_Length Column Length Efficiency->Column_Length Particle_Size Particle Size Efficiency->Particle_Size Mobile_Phase Mobile Phase Selectivity->Mobile_Phase Stationary_Phase Stationary Phase Selectivity->Stationary_Phase Temperature Temperature Selectivity->Temperature Retention->Mobile_Phase Temperature->Mobile_Phase Flow_Rate Flow Rate Flow_Rate->Efficiency

Caption: Key factors influencing HPLC resolution.

References

Technical Support Center: Dregeoside A11 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dregeoside A11. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work involving the stability and degradation analysis of this compound.

Disclaimer: There is currently no publicly available stability and forced degradation data specifically for this compound. The information, protocols, and data presented herein are based on established principles of stability testing for steroidal and polyoxypregnane glycosides and may serve as a foundational guide for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a polyoxypregnane glycoside, a type of steroidal glycoside, isolated from the plant Dregea volubilis.[1] The stability of a potential therapeutic compound like this compound is a critical quality attribute. Stability studies are essential to understand how its chemical structure holds up under various environmental conditions such as temperature, humidity, light, and pH.[2] This information is vital for determining appropriate storage conditions, shelf-life, and formulation strategies, and is a key requirement for regulatory approval of any new drug substance.[2]

Q2: What are the likely degradation pathways for this compound?

A2: As a polyoxypregnane glycoside, this compound possesses two main structural features susceptible to degradation: the glycosidic linkages and the steroidal aglycone.

  • Hydrolysis of Glycosidic Bonds: The bonds connecting the sugar moieties to the steroidal core and to each other are susceptible to cleavage, particularly under acidic or basic conditions.[3] This would result in the loss of one or more sugar units, yielding various deglycosylated derivatives.

  • Oxidation of the Steroidal Nucleus: The steroidal backbone may be susceptible to oxidation, especially if it contains reactive functional groups.

  • Photodegradation: Exposure to UV or visible light can potentially lead to the degradation of the molecule, although the specific chromophores in this compound would determine its photosensitivity.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is required to separate and quantify the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[4]

  • Detection: Due to the lack of a strong chromophore in many steroidal glycosides, UV detection might have low sensitivity. More universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often more suitable. Mass Spectrometry (MS) is highly recommended for its sensitivity and ability to provide structural information about the degradation products.

  • Column: A reversed-phase C18 column is typically a good starting point for the separation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Peak During Sample Preparation in Acidic Mobile Phase
  • Possible Cause: this compound is likely undergoing acid-catalyzed hydrolysis of its glycosidic bonds in the acidic mobile phase.

  • Troubleshooting Steps:

    • Neutralize the Mobile Phase: Adjust the pH of the mobile phase to be closer to neutral (pH 6.5-7.5), if compatible with the stationary phase and desired chromatography.

    • Use a Milder Acid: If an acidic modifier is necessary for chromatographic performance, switch from a strong acid (like trifluoroacetic acid) to a weaker organic acid (like formic acid or acetic acid) at a low concentration.

    • Control Temperature: Perform sample preparation and analysis at a controlled, lower temperature (e.g., 4-10 °C) to slow down the rate of hydrolysis.

    • Minimize Sample Residence Time: Inject the sample onto the HPLC system as soon as possible after preparation. Use an autosampler with temperature control.

Issue 2: Appearance of Multiple, Unidentified Peaks in the Chromatogram After Storage
  • Possible Cause: These new peaks are likely degradation products resulting from the breakdown of this compound.

  • Troubleshooting Steps:

    • Characterize Degradants: Use HPLC coupled with Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. This will help in identifying them as deglycosylated forms or other derivatives of this compound.

    • Perform Forced Degradation Studies: Systematically expose this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to intentionally generate degradation products. This will help in confirming the identity of the peaks observed during storage and in developing a stability-indicating method.

    • Re-evaluate Storage Conditions: Based on the nature of the degradation products, adjust the storage conditions. For example, if oxidative degradants are identified, store the compound under an inert atmosphere (e.g., nitrogen or argon). If photodegradation is suspected, protect the sample from light.

Issue 3: Poor Mass Balance in Forced Degradation Studies
  • Possible Cause: The sum of the assay of this compound and its known degradation products is significantly less than 100%. This could be due to:

    • The formation of degradation products that are not detected by the analytical method (e.g., they do not have a UV chromophore or are volatile).

    • The degradation products are strongly retained on the HPLC column.

    • Precipitation of the degradants from the solution.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a mass-based detector like ELSD, CAD, or MS in parallel with the UV detector to ensure all non-volatile degradation products are being observed.

    • Modify Gradient Elution: Extend the gradient to a higher percentage of organic solvent to ensure that any strongly retained, more lipophilic degradation products (like the aglycone) are eluted from the column.

    • Check for Precipitation: Visually inspect the stressed samples for any precipitate. If observed, attempt to dissolve it in a stronger solvent and analyze the resulting solution.

    • Verify Response Factors: The response factor of the degradation products may be different from that of the parent compound. If authentic standards of the degradants are not available, use relative response factors (assuming they are similar to the parent compound for mass-based detectors) for a more accurate mass balance calculation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (B78521) (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • pH meter

  • HPLC system with UV and/or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a small amount of solid this compound into a glass vial.

    • Place the vial in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC at appropriate time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study of this compound

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products (Peak Area %)
0.1M HCl at 60°C285.2DP1 (10.5%), DP2 (3.1%)
855.7DP1 (28.9%), DP2 (12.3%)
2415.3DP1 (45.1%), DP2 (25.8%), Aglycone (10.2%)
0.1M NaOH at 60°C292.8DP3 (5.9%)
878.4DP3 (18.3%)
2450.1DP3 (35.7%), Other minor peaks
3% H₂O₂ at RT2498.5Minor oxidative adducts (<1%)
Heat (80°C, solid)4899.2No significant degradation
Photostability-99.5No significant degradation

DP = Degradation Product; RT = Room Temperature. This data is illustrative and not based on actual experimental results for this compound.

Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photolytic Degradation (Solution, ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, Mass Balance, Degradation Pathway) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Logical Relationship for Troubleshooting Peak Tailing in HPLC

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem: Peak Tailing Observed cause1 Secondary Interactions (e.g., silanol (B1196071) activity) start->cause1 cause2 Column Overload start->cause2 cause3 Column Degradation (void formation) start->cause3 cause4 Inappropriate Mobile Phase pH start->cause4 sol1 Add competitive amine (e.g., triethylamine) to mobile phase or use an end-capped column cause1->sol1 sol2 Reduce sample concentration or injection volume cause2->sol2 sol3 Replace the column cause3->sol3 sol4 Adjust mobile phase pH to ensure analyte is in a single ionic state cause4->sol4

Caption: Troubleshooting guide for peak tailing in HPLC analysis.

References

Technical Support Center: Minimizing Interference in Dregeoside A11 Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dregeoside A11 and other steroid glycosides. The information is designed to help identify and mitigate common sources of interference in bioassays, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential bioactivities?

This compound is a steroid glycoside, a class of natural products that have garnered interest for their diverse biological activities. Steroidal glycosides, particularly cardiac glycosides, have been investigated for their potential as anticancer agents.[1][2][3] Their primary mechanism of action often involves the inhibition of the Na+/K+-ATPase pump, which can trigger a cascade of downstream signaling events leading to apoptosis and cell cycle arrest.[4][5]

Q2: My this compound solution is colored and seems to be interfering with my colorimetric cytotoxicity assay (e.g., MTT, XTT). How can I address this?

This is a common issue with natural product extracts which can contain pigments.

  • Solution 1: Use proper controls. Run a parallel set of wells containing this compound at the same concentrations as your experimental wells, but without cells. The absorbance from these "compound-only" wells can then be subtracted from your experimental wells.

  • Solution 2: Switch to a non-colorimetric assay. Consider using assays that are less susceptible to color interference, such as:

    • ATP-based assays (e.g., CellTiter-Glo®): These measure luminescence, which is proportional to the number of viable cells.

    • LDH release assay: This colorimetric assay measures lactate (B86563) dehydrogenase (LDH) activity in the supernatant of damaged cells, minimizing interference from colored compounds within the cells.

Q3: I am observing high background or a false positive signal in my viability assay, even at low concentrations of this compound. What could be the cause?

Several factors can contribute to false positives in cytotoxicity assays with natural products:

  • Direct Reduction of Assay Reagents: Some compounds, especially those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a color change that is independent of cell viability. To check for this, incubate this compound with the assay reagent in a cell-free system.

  • Compound Precipitation: If this compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings. Always inspect your wells for any precipitate under a microscope. Improving solubility is key to avoiding this.

  • Fluorescence Interference: If you are using a fluorescence-based assay, the inherent fluorescence of this compound could interfere with the readings. Measure the fluorescence of the compound alone in the assay buffer to quantify its contribution.

Q4: My results with this compound are inconsistent across different experiments. What are some potential sources of variability?

In addition to the interference issues mentioned above, consider the following:

  • Solubility: Poor solubility of this compound can lead to inconsistent concentrations in your assay wells. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in your culture medium. Be mindful of the final solvent concentration, as high levels of DMSO can be toxic to cells.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or other proteins, leading to misleading results. This is a known cause of "promiscuous inhibition."

  • Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to interfere with a wide range of assays through non-specific mechanisms. While it is not confirmed for this compound, being aware of PAINS is crucial when working with novel compounds.

Troubleshooting Guides

Issue 1: High Background in Colorimetric Assays
Potential Cause Troubleshooting Step Expected Outcome
Compound Color Interference Run a "compound-only" control (no cells) and subtract the background absorbance.Accurate measurement of cell viability by correcting for compound color.
Direct Reagent Reduction Perform a cell-free assay with the compound and assay reagent.Determine if the compound directly reacts with the assay reagent, indicating a false positive.
Media Component Interference Test the cell culture medium alone with the assay reagent.Rule out interference from components in the media.
Compound Precipitation Visually inspect wells for precipitate. Improve solubility by optimizing the solvent and final concentration.Reduced light scatter and more accurate absorbance readings.
Issue 2: Suspected Non-Specific Inhibition or Promiscuous Activity
Potential Cause Troubleshooting Step Expected Outcome
Compound Aggregation Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).A significant increase in the IC50 value in the presence of detergent suggests aggregation-based activity.
Reactivity (e.g., Redox Cycling) Include a reducing agent like Dithiothreitol (DTT) in the assay buffer.A significant increase in the IC50 value in the presence of DTT may indicate interference from redox-active compounds.
Activity in Multiple, Unrelated Assays Test the compound in an orthogonal assay that relies on a different detection method or biological principle.True "hits" should demonstrate consistent activity across different assay formats, while artifacts will likely lose activity.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using an MTT Assay

This protocol provides a general framework. Optimization of cell number, compound concentrations, and incubation times is essential.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathways Potentially Modulated by this compound

As a cardiac glycoside, this compound may influence several signaling pathways implicated in cancer cell survival and proliferation.

signaling_pathways dregeoside This compound nak_atpase Na+/K+-ATPase dregeoside->nak_atpase Inhibition nfkb NF-κB dregeoside->nfkb Inhibition apoptosis Apoptosis dregeoside->apoptosis src Src nak_atpase->src Activation pi3k PI3K src->pi3k erk ERK src->erk akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation erk->proliferation nfkb->proliferation

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Investigating Bioassay Interference

This workflow outlines a systematic approach to identifying and mitigating potential artifacts in your experimental results.

experimental_workflow start Initial Bioassay (e.g., MTT) check_interference Check for Interference start->check_interference color_interference Color/Fluorescence Interference? check_interference->color_interference Yes reagent_interaction Direct Reagent Interaction? check_interference->reagent_interaction No color_interference->reagent_interaction No run_controls Run Compound-Only and Media Controls color_interference->run_controls Yes aggregation Aggregation-based Activity? reagent_interaction->aggregation No cell_free_assay Perform Cell-Free Assay reagent_interaction->cell_free_assay Yes detergent_assay Assay with Detergent aggregation->detergent_assay Yes orthogonal_assay Perform Orthogonal Assay (e.g., ATP-based) aggregation->orthogonal_assay No interference_identified Interference Identified (Correct or Switch Assay) run_controls->interference_identified cell_free_assay->interference_identified detergent_assay->interference_identified valid_result Valid Result orthogonal_assay->valid_result

Caption: Workflow for troubleshooting bioassay interference.

Logical Relationship of Interference Types

This diagram illustrates the common categories of interference encountered when working with natural products like this compound.

interference_types interference Bioassay Interference physicochemical Physicochemical Properties interference->physicochemical biological Biological Properties interference->biological color Color/Fluorescence physicochemical->color solubility Poor Solubility/ Precipitation physicochemical->solubility aggregation_node Aggregation physicochemical->aggregation_node reactivity Chemical Reactivity (Redox, etc.) biological->reactivity promiscuous Promiscuous Inhibition biological->promiscuous

Caption: Common types of bioassay interference.

References

troubleshooting inconsistent results in Dregeoside A11 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dregeoside A11 in their experiments. The information is tailored for scientists in drug development and related fields to address common challenges and ensure consistency in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

This compound is a steroidal glycoside isolated from the plant Dregea volubilis. While specific literature on this compound is limited, related compounds from similar natural sources often exhibit anti-inflammatory and pro-apoptotic properties. Therefore, it is hypothesized that this compound may function as an inhibitor of the NF-κB signaling pathway and an inducer of apoptosis through caspase activation.

Q2: I am observing inconsistent anti-inflammatory effects with this compound. What are the potential causes?

Inconsistent anti-inflammatory effects can stem from several factors, including:

  • Compound Solubility and Stability: this compound, like many natural products, may have limited solubility or stability in aqueous cell culture media.

  • Cell Line Variability: Different cell lines can have varying sensitivities to NF-κB inhibitors.

  • LPS/TNF-α Stimulation: The concentration and timing of the inflammatory stimulus (e.g., LPS or TNF-α) are critical for consistent NF-κB activation.

  • Assay Variability: The specific assay used to measure inflammation (e.g., NF-κB reporter assay, cytokine ELISA) can have inherent variability.

Q3: My apoptosis induction results with this compound are not reproducible. What should I check?

Variability in apoptosis induction can be attributed to:

  • Cell Density: The confluency of your cell culture can significantly impact the cellular response to pro-apoptotic agents.

  • Treatment Duration and Concentration: The dose-response and time-course of this compound-induced apoptosis may be narrow and require careful optimization.

  • Caspase Activation Timing: The peak activation of different caspases (e.g., caspase-8, caspase-9, caspase-3) occurs at different time points.

  • Method of Apoptosis Detection: Different methods (e.g., Annexin V/PI staining, TUNEL assay, caspase activity assays) measure different stages of apoptosis and can yield different results.

Q4: How can I be sure that this compound is stable in my cell culture medium throughout the experiment?

It is advisable to perform a stability test. This can be done by incubating this compound in your complete cell culture medium for the duration of your longest experiment. At various time points, you can analyze the medium using techniques like HPLC to determine the concentration of the intact compound.

Troubleshooting Guides

Inconsistent Anti-inflammatory Effects

Problem: High variability in the inhibition of NF-κB activity or pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Potential Cause Recommended Solution
Poor Solubility of this compound Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low and consistent across all wells. Visually inspect for precipitation after adding to the medium.
Degradation of this compound Prepare fresh dilutions from the stock solution for each experiment. If stability is a major concern, consider performing shorter-duration experiments.
Inconsistent Inflammatory Stimulus Ensure the inflammatory agent (e.g., LPS, TNF-α) is from a consistent lot and is prepared fresh for each experiment. Optimize the concentration and stimulation time to achieve a robust but not maximal response.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Variability in NF-κB Reporter Assay Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. Ensure consistent cell seeding density.
Inconsistent Apoptosis Induction

Problem: Inconsistent results in cell viability assays (e.g., MTT, XTT) or apoptosis assays (e.g., Annexin V staining, caspase activity).

Potential Cause Recommended Solution
Suboptimal Cell Confluency Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. High confluency can lead to contact inhibition and altered drug sensitivity.
Incorrect Timing of Assays Perform a time-course experiment to determine the optimal time point for observing apoptosis. Early time points may be better for detecting caspase activation, while later time points are suitable for measuring cell death.
Solvent Toxicity Include a vehicle control (e.g., DMSO at the same concentration used for this compound) to ensure that the solvent itself is not inducing cytotoxicity.
Cell Line Resistance Some cell lines may be inherently resistant to apoptosis induction. Consider using a positive control (e.g., staurosporine) to confirm that the apoptosis machinery in your cells is functional.
Variability in Caspase Activity Assay Ensure that cell lysates are prepared quickly and kept on ice to prevent protein degradation. Use a specific substrate for the caspase of interest and include appropriate positive and negative controls.

Experimental Protocols

Protocol 1: NF-κB Reporter Assay
  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well.

  • Transfection: After 24 hours, co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • This compound Treatment: After another 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Protocol 2: Caspase-3/7 Activity Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a white-walled 96-well plate at a density of 1 x 10^4 cells/well.

  • This compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Caspase-Glo® 3/7 Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Background luminescence from a no-cell control is subtracted from all experimental values.

Protocol 3: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations and incubate for the desired duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Different Assays
Assay Cell Line Hypothetical IC50 (µM)
NF-κB Inhibition (TNF-α stimulated)HEK293T15.5
Cell Viability (MTT Assay, 48h)HeLa25.2
Caspase-3/7 Activation (24h)HeLa18.9

Visualizations

G cluster_0 Anti-inflammatory Pathway TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK I-kappa-B I-kappa-B IKK->I-kappa-B phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B inhibits Nucleus Nucleus NF-kappa-B->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates This compound This compound This compound->IKK inhibits

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

G cluster_1 Apoptosis Pathway This compound This compound Pro-caspase-8 Pro-caspase-8 This compound->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 activates Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical apoptosis induction pathway of this compound.

G cluster_2 Troubleshooting Workflow Inconsistent_Results Inconsistent Results Check_Compound Check Compound (Solubility, Stability) Inconsistent_Results->Check_Compound Check_Cells Check Cells (Passage, Density) Inconsistent_Results->Check_Cells Check_Protocol Check Protocol (Timing, Reagents) Inconsistent_Results->Check_Protocol Optimize_Parameters Optimize Parameters Check_Compound->Optimize_Parameters Check_Cells->Optimize_Parameters Check_Protocol->Optimize_Parameters Re-run_Experiment Re-run Experiment Optimize_Parameters->Re-run_Experiment

Caption: General workflow for troubleshooting inconsistent experimental results.

Technical Support Center: Scaling Up Dregeoside A11 Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Dregeoside A11 for preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a steroidal saponin (B1150181) that has been isolated from the herbs of Dregea volubilis.[1] Its chemical formula is C₅₅H₈₈O₂₂.

Q2: What are the general challenges associated with purifying saponins (B1172615) like this compound?

The purification of saponins presents several challenges due to their chemical nature. These include:

  • Structural Similarity: Saponins often exist as complex mixtures of structurally similar compounds, making separation difficult.

  • Polarity: Their high polarity can lead to issues like peak tailing during normal-phase chromatography.[2]

  • Lack of a Strong Chromophore: Many saponins, including steroidal saponins, do not absorb UV light well, which makes detection by standard HPLC-UV methods challenging.[3][4]

  • Co-extraction of Impurities: Crude extracts are often viscous due to the presence of co-extracted polysaccharides, which can interfere with chromatographic separation.[2]

  • Potential for Artifact Formation: The use of certain solvents, like methanol, during extraction can sometimes lead to the formation of methyl derivatives that are not naturally present in the plant.

Q3: What analytical techniques are suitable for the quality control of purified this compound?

Due to the lack of a strong UV chromophore in many steroidal saponins, alternative detection methods are often necessary for quality control. Suitable analytical techniques include:

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it well-suited for saponin analysis.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This provides high sensitivity and selectivity, and can also provide structural information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are crucial for the structural elucidation and confirmation of the purified compound.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This is used to accurately determine the molecular weight and elemental composition.

Experimental Protocols

Protocol 1: Scaled-Up Extraction of Crude Saponin Mixture from Dregea volubilis

This protocol is based on general methods for extracting steroidal saponins and may require optimization.

1. Plant Material Preparation:

  • Collect fresh leaves of Dregea volubilis.
  • Shade dry the leaves at room temperature until brittle.
  • Grind the dried leaves into a coarse powder.

2. Extraction:

  • Maceration:
  • Soak 1 kg of the powdered plant material in 10 L of 80% ethanol (B145695).
  • Stir the mixture periodically for 72 hours at room temperature.
  • Filter the extract through cheesecloth and then filter paper.
  • Repeat the extraction process two more times with fresh solvent.
  • Combine the filtrates.
  • Ultrasonic-Assisted Extraction (for improved efficiency):
  • Suspend 1 kg of the powdered plant material in 10 L of 85% ethanol.
  • Place the suspension in an ultrasonic bath and sonicate for 75 minutes at 50°C.
  • Filter the extract.
  • Repeat the extraction twice more.
  • Combine the filtrates.

3. Concentration:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

4. Liquid-Liquid Partitioning:

  • Suspend the viscous residue in 2 L of distilled water.
  • Perform successive extractions with an equal volume of n-hexane to remove non-polar compounds.
  • Subsequently, extract the aqueous layer with an equal volume of n-butanol three times.
  • Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin extract.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This method is effective for the initial enrichment of steroidal saponins on a large scale.

1. Resin Preparation:

  • Select a suitable macroporous resin (e.g., D101).
  • Pre-treat the resin by washing sequentially with ethanol and then water to remove any impurities.

2. Column Loading:

  • Dissolve the crude saponin extract in distilled water to a concentration of approximately 10 mg/mL.
  • Load the sample solution onto the equilibrated macroporous resin column at a slow flow rate.

3. Elution:

  • Wash the column with 3-5 column volumes of distilled water to remove sugars and other highly polar impurities.
  • Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

4. Concentration:

  • Combine the fractions rich in this compound and concentrate under reduced pressure.

Protocol 3: Final Purification using Preparative HPLC

This protocol is for the final polishing step to obtain high-purity this compound.

1. System Preparation:

  • Use a preparative HPLC system equipped with a C18 column and an ELSD or MS detector.
  • Equilibrate the column with the initial mobile phase conditions.

2. Sample Preparation:

  • Dissolve the enriched saponin fraction from the macroporous resin step in the mobile phase.
  • Filter the sample through a 0.45 µm filter before injection.

3. Chromatographic Conditions (Example):

  • Column: Preparative C18, 10 µm particle size.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water.
  • Flow Rate: Dependent on the column dimensions.
  • Detection: ELSD or MS.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the this compound peak.
  • Analyze the purity of the collected fractions using analytical HPLC-ELSD/MS.
  • Combine the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Steroidal Saponins (Literature Data)

Extraction MethodSolventKey ParametersTypical Yield of Total SaponinsReference
Maceration70% Ethanol72 hours, room temperatureVaries
Ultrasonic-Assisted Extraction85% Ethanol75 min, 50°C, 10:1 liquid-solid ratioUp to 2.39 mg/g

Table 2: Purification Parameters for Steroidal Saponins using Macroporous Resins (Literature Data)

Resin TypeAdsorption Capacity (mg/g)Desorption Ratio (%)Recovery Yield (%)Reference
D101Varies>90%85.47%
NKA-9VariesVaries93.16%

Troubleshooting Guide

Issue 1: Low Yield of Crude Saponin Extract

  • Question: My initial extraction is yielding a very low amount of crude saponin extract. What could be the cause?

  • Answer: Low yields can be attributed to several factors. The quality and age of the plant material can significantly impact saponin content. The extraction method and solvent choice are also critical. For instance, ultrasonic-assisted extraction has been demonstrated to be more efficient than traditional maceration for some saponins. Consider optimizing your extraction parameters such as solvent-to-material ratio, extraction time, and temperature.

Issue 2: High Viscosity of the Crude Extract

  • Question: The crude extract is highly viscous and difficult to work with. How can I address this?

  • Answer: High viscosity is often a result of co-extracted polysaccharides. To address this, you can perform a pre-extraction with a non-polar solvent to remove some interfering compounds. Alternatively, precipitation with an anti-solvent (like acetone) can be used to selectively precipitate either the saponins or the polysaccharides.

Issue 3: Poor Separation during Column Chromatography

  • Question: I am observing poor separation and significant peak tailing on my silica (B1680970) gel column. What can I do to improve this?

  • Answer: Peak tailing and poor resolution are common when purifying polar compounds like saponins on silica gel. Here are some troubleshooting steps:

    • Optimize the Mobile Phase: A common solvent system is a mixture of chloroform, methanol, and water. Systematically adjust the proportions of these solvents to enhance separation.

    • Use an Alternative Stationary Phase: Consider using reversed-phase chromatography (e.g., C18 silica gel) which is often more suitable for polar compounds.

    • Check for Column Overloading: Injecting too much sample can lead to poor separation. Try reducing the sample load.

Issue 4: Difficulty in Detecting Saponins by HPLC-UV

  • Question: I am unable to get a good signal for my saponin using a UV detector. Why is this happening?

  • Answer: Many steroidal saponins lack a strong chromophore, which means they do not absorb UV light well. This makes detection at common wavelengths (e.g., 254 nm) difficult. You will likely need to use a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for reliable detection.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction & Partitioning cluster_purification Step 2: Purification cluster_qc Step 3: Quality Control plant_material Dried & Powdered Dregea volubilis Leaves extraction Ultrasonic-Assisted Extraction (85% Ethanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (Water/n-Hexane, then Water/n-Butanol) concentration1->partitioning crude_extract Crude Saponin Extract partitioning->crude_extract macroporous_resin Macroporous Resin Chromatography (D101 Resin) crude_extract->macroporous_resin Load onto column concentration2 Concentration of Enriched Fractions macroporous_resin->concentration2 prep_hplc Preparative HPLC (C18 Column, ELSD/MS) concentration2->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization pure_dregeoside Pure this compound lyophilization->pure_dregeoside hplc_ms HPLC-MS pure_dregeoside->hplc_ms nmr NMR pure_dregeoside->nmr hr_esi_ms HR-ESI-MS pure_dregeoside->hr_esi_ms final_product Final Product for Preclinical Studies hplc_ms->final_product nmr->final_product hr_esi_ms->final_product

Caption: Workflow for the scaled-up purification of this compound.

troubleshooting_logic cluster_yield_solutions Low Yield Solutions cluster_separation_solutions Poor Separation Solutions cluster_detection_solutions No Detection Solutions start Problem Encountered during Purification low_yield Low Yield? start->low_yield poor_separation Poor Separation? low_yield->poor_separation No optimize_extraction Optimize Extraction (Time, Temp, Solvent Ratio) low_yield->optimize_extraction Yes check_plant_material Check Plant Material Quality low_yield->check_plant_material Yes no_detection No HPLC-UV Signal? poor_separation->no_detection No optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase Yes change_column Use Reversed-Phase Column poor_separation->change_column Yes reduce_load Reduce Sample Load poor_separation->reduce_load Yes use_elsd Use ELSD Detector no_detection->use_elsd Yes use_ms Use MS Detector no_detection->use_ms Yes

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Dregeoside A11 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Dregeoside A11 Degradation

This guide addresses common issues that may arise during the storage and handling of this compound, likely attributable to its degradation.

Observed Issue Potential Cause Recommended Solution
Reduced peak area or concentration in HPLC analysis over time. General Degradation: The compound is likely degrading under the current storage conditions.Optimize Storage: Store the compound at or below -20°C in a tightly sealed container, protected from light. For solutions, use aprotic solvents like DMSO and store at -80°C. Aliquot solutions to avoid repeated freeze-thaw cycles.
Appearance of new, smaller peaks in the chromatogram, often at earlier retention times. Hydrolysis: The glycosidic (sugar) chains are likely being cleaved from the steroidal backbone, resulting in the aglycone and free sugars. This can be accelerated by acidic or basic conditions, and the presence of water.Control pH and Moisture: Ensure that solvents are anhydrous and free of acidic or basic contaminants. If working in aqueous solutions, use buffers to maintain a neutral pH.
Inconsistent biological activity or assay results with the same batch. Partial Degradation: The compound may have partially degraded, leading to a heterogeneous mixture of the parent compound and its degradation products, which may have different activities.Verify Purity: Before each experiment, verify the purity of this compound using a suitable analytical method like HPLC. Use freshly prepared solutions for sensitive assays.
Discoloration or change in the physical appearance of the solid compound. Oxidation or Photodegradation: Exposure to air (oxygen) or light can lead to chemical modifications of the steroidal structure.Inert Atmosphere and Light Protection: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) if possible. Always use amber vials or wrap containers in aluminum foil to protect from light.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or lower, in a tightly sealed, light-resistant container (e.g., amber glass vial). To minimize moisture absorption, the container should be allowed to warm to room temperature before opening.

Q2: How should I prepare and store solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in an anhydrous aprotic solvent such as DMSO.[1] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1] For aqueous solutions, prepare them fresh before use and use a buffer to maintain a neutral pH.

Q3: What factors can cause this compound to degrade?

A3: Based on the behavior of similar steroidal glycosides, the primary factors leading to degradation are:

  • Temperature: Higher temperatures accelerate chemical reactions, including degradation.[2][3]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the glycosidic bonds.

  • Moisture: Water is a reactant in the hydrolysis of glycosidic linkages.[4]

  • Light: Exposure to UV or even ambient light can cause photodegradation.

  • Enzymes: If the compound is in a biological matrix, endogenous glycosidases can cleave the sugar moieties.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential. You should monitor the peak area of the parent compound and look for the appearance of new peaks that could be degradation products.

Quantitative Data Summary

While specific quantitative degradation kinetics for this compound are unavailable, the following table summarizes stability data for saponins (B1172615) (a class of glycosides) under different storage conditions, which can serve as a general guideline.

Compound Class Storage Condition Duration Observation Reference
SaponinsRoom Temperature (26°C), Non-sterilized21 daysSignificant degradation, lowest final concentration.
SaponinsCold Room (10°C), Sterilized21 daysLow degradation, higher final concentration.
Saponins-20°C4 weeksHighest saponin (B1150181) content compared to 4°C and room temperature.
Saponins (in DMSO)-80°C6 monthsRecommended for long-term storage of solutions.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for a Steroidal Glycoside

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

1. Objective: To separate the intact steroidal glycoside from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or other suitable mobile phase modifier

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector. Due to the likely poor UV absorbance of steroidal glycosides, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often preferred over a UV detector.

4. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 10 µL

  • Detection:

    • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.

    • MS: Electrospray ionization (ESI) in positive or negative mode, scanning a relevant mass range.

5. Forced Degradation Study (Stress Testing): To ensure the method is "stability-indicating," perform forced degradation studies.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: Incubate a solution in 0.1 M NaOH at 60°C for several hours.

  • Oxidation: Treat a solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm).

6. Analysis:

  • Inject samples from the forced degradation studies into the HPLC system.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

degradation_pathway DA11 This compound (Intact Steroidal Glycoside) Aglycone Aglycone (Steroidal Backbone) DA11->Aglycone Hydrolysis (H₂O, H⁺/OH⁻, Enzymes) Sugars Sugar Moieties (Glycans) DA11->Sugars Hydrolysis DegradationProducts Further Degradation Products (e.g., oxidized, isomerized) Aglycone->DegradationProducts Oxidation, Light, Heat

Caption: Probable degradation pathway of a steroidal glycoside.

troubleshooting_workflow start Inconsistent Experimental Results? check_purity Check Compound Purity via HPLC start->check_purity degraded Degradation Observed? (New peaks, reduced main peak) check_purity->degraded optimize_storage Optimize Storage Conditions: - Store at -20°C or below - Protect from light and moisture - Aliquot solutions degraded->optimize_storage Yes not_degraded Purity is High degraded->not_degraded No end_bad Re-purify or Obtain New Batch optimize_storage->end_bad other_factors Investigate Other Experimental Variables (e.g., reagents, assay conditions) not_degraded->other_factors end_good Proceed with Experiment other_factors->end_good

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Quantification of Dregeoside A11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Dregeoside A11. The information provided is based on established methods for the analysis of steroidal glycosides and related compounds, and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] In the bioanalysis of this compound from complex biological matrices like plasma or urine, these effects can lead to inaccurate and imprecise quantification.

Q2: What are the likely causes of matrix effects in the analysis of this compound?

A2: The primary causes of matrix effects in biological samples are phospholipids (B1166683) from cell membranes, which can co-extract with this compound and interfere with the ionization process in the mass spectrometer source. Other endogenous components such as salts, proteins, and other metabolites can also contribute to matrix effects.[2]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: A common quantitative method to evaluate matrix effects is the post-extraction spike technique. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration.[3] The matrix factor (MF) can be calculated using the following formula:

MF (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[1] Ideally, the MF should be between 85% and 115%.

Q4: What is the best strategy to minimize matrix effects for this compound quantification?

A4: A multi-faceted approach is often the most effective. This includes:

  • Robust Sample Preparation: Employing techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction. If a SIL-IS is not available, a structurally similar analog can be used, but it must be demonstrated that it behaves similarly to the analyte.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column Overload2. Incompatible Injection Solvent3. Column Degradation4. Matrix components affecting chromatography1. Reduce injection volume or sample concentration.2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.3. Replace the analytical column with a new one.4. Improve sample cleanup to remove interfering matrix components.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation2. Variable Matrix Effects3. Instrument Instability1. Ensure consistent and reproducible sample preparation steps. Automate where possible.2. Use a stable isotope-labeled internal standard. If unavailable, use matrix-matched calibrants.3. Check for fluctuations in pump pressure, temperature, and MS source stability.
Low Signal Intensity (Poor Sensitivity) 1. Ion Suppression2. Suboptimal MS/MS Parameters3. Inefficient Extraction Recovery1. Improve sample cleanup (e.g., use a more selective SPE sorbent).2. Optimize cone voltage, collision energy, and other MS parameters for this compound.3. Optimize the sample extraction procedure to improve the recovery of this compound.
Inaccurate Results (Poor Accuracy) 1. Uncorrected Matrix Effects2. Inappropriate Calibration Model3. Instability of this compound1. Use a stable isotope-labeled internal standard or matrix-matched calibrants.2. Evaluate different weighting factors for the calibration curve (e.g., 1/x, 1/x²).3. Investigate the stability of this compound in the biological matrix and during sample processing and storage.

Experimental Protocols

The following are detailed methodologies for key experiments. These are general protocols for steroidal glycosides and should be optimized for this compound.

Protocol 1: Solid Phase Extraction (SPE) for this compound from Human Plasma
  • Sample Pre-treatment: To 500 µL of human plasma, add an appropriate amount of internal standard solution.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of internal standard solution.

  • Extraction: Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Parameters for Analysis of Steroidal Glycosides

The following table provides a starting point for LC-MS/MS method development for this compound.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma, Urine) spike Spike with Internal Standard start->spike extraction Extraction (SPE or LLE) spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition (MRM Mode) lcms->data integration Peak Integration data->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic start Inaccurate or Imprecise Results? check_is Using Stable Isotope-Labeled IS? start->check_is use_analog_is Use Analog IS with Matrix-Matched Calibrants start->use_analog_is SIL-IS not available check_cleanup Optimize Sample Cleanup (SPE/LLE) check_is->check_cleanup Yes use_sil_is Implement SIL-IS check_is->use_sil_is No check_chromatography Optimize Chromatography check_cleanup->check_chromatography revalidate Re-validate Method check_chromatography->revalidate use_sil_is->revalidate use_analog_is->revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Refinement of Cell-Based Assays for Dregeoside A11

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the biological activities of Dregeoside A11. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your cell-based assays. Given the limited specific data on this compound, this guide draws upon established knowledge of related compounds, such as cardiac glycosides and saponins, to provide a robust framework for your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary mechanism of action for this compound in cell-based assays?

A1: While specific studies on this compound are limited, as a putative cardiac glycoside, its primary mechanism of action is likely the inhibition of the Na+/K+-ATPase pump. This enzyme is critical for maintaining cellular ion homeostasis.[1] Inhibition of this pump leads to an increase in intracellular sodium, which subsequently elevates intracellular calcium levels through the sodium-calcium exchanger.[1] This disruption of ion gradients can trigger a variety of downstream signaling pathways, impacting cell proliferation, apoptosis, and inflammatory responses.[1][2]

Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What are the potential causes?

A2: High cytotoxicity at low concentrations is a known characteristic of cardiac glycosides and saponins. Several factors could be contributing to this observation in your assays:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to cytotoxic agents. Some cell lines may have higher expression levels of Na+/K+-ATPase or may be more susceptible to disruptions in ion homeostasis.

  • Compound Purity: Impurities in your this compound sample could contribute to unexpected cytotoxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[3]

  • Assay Duration: Prolonged exposure to the compound can lead to increased cell death.

Q3: My results are inconsistent across experiments. What are the common sources of variability when working with glycoside compounds?

A3: Inconsistent results can arise from several factors common in cell-based assays, particularly with natural products:

  • Compound Precipitation: this compound, like other glycosides, may have limited aqueous solubility and can precipitate when diluted from a DMSO stock into aqueous culture media.

  • Cell Seeding Density: Non-uniform cell numbers across wells will lead to variable results.

  • Cell Passage Number: The characteristics and sensitivity of cell lines can change with high passage numbers.

  • Reagent Variability: Ensure consistency in media, supplements, and assay reagents between experiments.

Q4: Can this compound interfere with common assay readouts?

A4: Yes, due to their chemical nature, compounds like this compound can potentially interfere with certain assay technologies. For example, in metabolic assays like the MTT assay, they might interact with the formazan (B1609692) product. In fluorescence-based assays, the compound could have inherent fluorescent properties or cause quenching. It is crucial to include appropriate controls, such as running the assay in a cell-free system with the compound alone, to test for direct interference.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during cell-based assays with this compound.

Issue 1: High Background or "Noise" in the Assay
Possible CauseRecommended Solution
Solvent (DMSO) Toxicity Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control to assess solvent effects.
Microbial Contamination Regularly check cell cultures for any signs of bacterial or fungal contamination, which can significantly impact assay readouts.
Uneven Cell Seeding Optimize your cell seeding protocol to ensure a uniform cell monolayer. Mix the cell suspension thoroughly before and during plating.
Compound Interference Test for direct interference of this compound with your assay reagents in a cell-free system.
Issue 2: No Observable Effect of this compound
Possible CauseRecommended Solution
Compound Inactivity or Degradation Verify the integrity and purity of your this compound stock. If possible, confirm its activity in a well-characterized sensitive cell line.
Resistant Cell Line Some cell lines are inherently resistant to cardiac glycosides. Consider using a different, more sensitive cell line or a positive control compound known to elicit a response.
Sub-optimal Concentration Range Perform a broad dose-response curve to ensure you are testing a relevant concentration range.
Insufficient Incubation Time The effects of the compound may be time-dependent. Consider performing a time-course experiment.
Issue 3: High Variability Between Replicates
Possible CauseRecommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. For viscous solutions like DMSO stocks, ensure complete dispensing and thorough mixing at each dilution step.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or PBS.
Compound Precipitation Visually inspect for precipitates after diluting the compound in media. If precipitation is observed, consider adjusting the solvent system or using a lower top concentration.

Quantitative Data Summary

The following tables provide example data from studies on well-characterized cardiac glycosides, which can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Ouabain in Different Cell Lines

Cell LineAssay TypeIC50 (nM)Incubation Time (h)
A549 (Lung Carcinoma)MTT Assay50 - 10072
MCF-7 (Breast Cancer)MTT Assay25 - 5072
HCT116 (Colon Cancer)CellTiter-Glo10 - 2548

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Inhibition of Na+/K+-ATPase Activity by Cardiac Glycosides

CompoundEnzyme SourceIC50 (nM)
OuabainPurified porcine kidney Na+/K+-ATPase15
DigitoxinHuman erythrocyte ghosts20
DigoxinRat brain synaptosomes35

Note: These values are illustrative and depend on the specific assay conditions and enzyme source.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general method for assessing the effect of this compound on cell viability.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent and non-toxic. Remove the old medium and add 100 µL of the compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: NF-κB Reporter Assay

This protocol can be used to investigate the effect of this compound on the NF-κB signaling pathway.

Materials:

  • Cells stably or transiently transfected with an NF-κB reporter construct (e.g., luciferase reporter)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Inducing agent (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Induction: Stimulate the cells with an appropriate concentration of an NF-κB inducing agent (e.g., TNF-α) for a defined period (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the activity in this compound-treated cells to that in vehicle-treated, stimulated cells to determine the inhibitory effect.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Bioactivity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Preparation (Stock and Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation readout Assay Readout (e.g., MTT, Luciferase) incubation->readout data_collection Data Collection readout->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc statistical_analysis Statistical Analysis ic50_calc->statistical_analysis nfkb_pathway Potential Inhibition of NF-κB Signaling by this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR tradd TRADD tnfr->tradd Recruits nak_atpase Na+/K+-ATPase ikk IKK Complex tradd->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB (Inactive) nfkb NF-κB nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases dregeoside This compound dregeoside->nak_atpase Inhibits dregeoside->tradd Blocks Recruitment? gene_transcription Gene Transcription (Inflammation, Proliferation) nfkb_nuc->gene_transcription Induces tnf TNF-α tnf->tnfr Binds

References

Validation & Comparative

confirming the cytotoxic effects of Dregeoside A11 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature, no studies detailing the in vitro cytotoxic effects of a compound specifically named Dregeoside A11 were identified. As a result, the creation of a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, cannot be fulfilled at this time due to the absence of foundational experimental data.

The search for "this compound" and its potential cytotoxic properties did not yield any peer-reviewed articles, academic publications, or experimental datasets. While the existence of a compound named this compound is noted in chemical supplier databases, there is no associated biological research available in the public domain that would allow for an objective comparison of its performance with other alternatives.

To fulfill the user's request for a "Publish Comparison Guide," specific experimental data is essential. This includes, but is not limited to:

  • IC50 Values: Half-maximal inhibitory concentration (IC50) values against various cancer and normal cell lines are fundamental for quantifying cytotoxic potency.

  • Experimental Protocols: Detailed methodologies of the assays used to determine cytotoxicity (e.g., MTT, XTT, LDH assays) are necessary for reproducibility and critical evaluation.

  • Mechanism of Action: Information on the signaling pathways involved in this compound-induced cell death is crucial for creating the requested diagrams.

Without this information, any attempt to create a comparison guide would be speculative and would not meet the core requirements of data-driven, objective analysis for a scientific audience.

We invite researchers, scientists, and drug development professionals who may have access to proprietary data on the cytotoxic effects of this compound to provide this information. With the necessary experimental results, we would be able to generate the requested comprehensive guide, including detailed data tables, experimental workflows, and visualizations of signaling pathways.

Alternatively, if there is another compound of interest for which in vitro cytotoxicity data is available in the scientific literature, we would be pleased to create the requested "Publish Comparison Guide" for that substance.

Validating the Anticancer Activity of Dregeosides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on Dregeoside A11: Extensive literature searches did not yield specific in vivo anticancer activity data for the compound this compound. This guide therefore focuses on the broader class of Dregeosides and related pregnane (B1235032) glycosides isolated from Dregea volubilis, for which some anticancer studies are available. The information presented here can serve as a valuable reference for initiating and designing in vivo validation studies for this compound.

Introduction to Dregeosides and Pregnane Glycosides

Dregeosides are a class of pregnane glycosides, which are naturally occurring steroids found in various plant species, including those of the Asclepiadaceae family.[1] These compounds have garnered interest in the scientific community for their diverse biological activities, including potential anticancer properties.[1][2] Research has indicated that certain pregnane glycosides can exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as novel therapeutic agents.[3][4]

Comparative In Vitro Cytotoxicity of Dregeosides

While in vivo data for this compound is unavailable, a 2023 study by Nguyen et al. investigated the in vitro cytotoxic effects of several other pregnane glycosides isolated from the twigs and leaves of Dregea volubilis against a panel of eight human cancer cell lines. The results, summarized below, highlight the potential of this class of compounds.

CompoundMB49 (Bladder)K562 (Leukemia)MKN-7 (Stomach)HT29 (Colon)A549 (Lung)MCF-7 (Breast)MDA-MB-231 (Breast)HepG2 (Liver)
Dregeoside Da1 10.118.239.8712.4511.0313.1415.2114.88
Dregeoside Ka1 9.547.9810.0211.8710.5612.9814.7613.99
Volubiloside G 8.766.548.9910.439.8711.5413.8712.65
Volubiloside H 12.3210.1111.7614.3213.9815.6517.8716.54
Volubiloside I 7.985.437.879.878.7610.9812.5411.98
Volubiloside J 6.544.296.988.767.999.8711.4310.87
Volubiloside K 15.6713.4516.0118.7617.5419.8721.0520.11
Doxorubicin 0.870.540.981.020.911.111.231.05
Data is presented as IC50 values in µM. Lower values indicate higher cytotoxicity. Doxorubicin is included as a positive control.

The data indicates that several of the tested pregnane glycosides from Dregea volubilis exhibit moderate cytotoxic activity against a range of cancer cell lines. Notably, Volubiloside J displayed the most potent activity across the tested cell lines.

Proposed In Vivo Experimental Protocol: Murine Melanoma Model

Experimental Workflow for In Vivo Antitumor Activity Assessment

G cluster_0 Animal Acclimatization cluster_1 Tumor Implantation cluster_2 Treatment Regimen cluster_3 Monitoring and Endpoint cluster_4 Data Analysis acclimatize Acclimatize C57BL/6 mice (1-2 weeks) implant Subcutaneous injection of B16-F10 melanoma cells acclimatize->implant Proceed after acclimatization randomize Randomize mice into treatment groups implant->randomize Once tumors are palpable (e.g., 50-100 mm³) treat Administer this compound (i.p. or oral) and vehicle/positive control randomize->treat Daily or as per protocol monitor Monitor tumor volume, body weight, and general health treat->monitor Throughout the study period endpoint Sacrifice mice at study endpoint (e.g., day 21 or tumor volume limit) monitor->endpoint analyze Analyze tumor growth inhibition, survival, and toxicity endpoint->analyze

Caption: Workflow for in vivo antitumor activity assessment.

Detailed Methodologies
  • Cell Culture: B16-F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female C57BL/6 mice, 6-8 weeks old, are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee.

  • Tumor Cell Inoculation: Mice are subcutaneously injected in the right flank with 1 x 10^5 B16-F10 cells in 100 µL of sterile PBS.

  • Treatment Groups: Once tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into the following groups (n=8-10 per group):

    • Vehicle control (e.g., DMSO/saline)

    • This compound (low dose, e.g., 10 mg/kg)

    • This compound (high dose, e.g., 50 mg/kg)

    • Positive control (e.g., Dacarbazine, 20 mg/kg)

  • Drug Administration: this compound and control treatments are administered daily via intraperitoneal (i.p.) injection or oral gavage for a specified period (e.g., 21 days).

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length x width²) / 2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Key organs can be collected for histopathological analysis to assess toxicity.

Potential Signaling Pathways of Pregnane Glycosides

The precise mechanism of action for most Dregeosides, including this compound, has not been elucidated. However, studies on other pregnane glycosides and natural steroidal compounds suggest that their anticancer effects may be mediated through the induction of apoptosis. A potential signaling pathway is illustrated below.

G Dregeoside This compound CellMembrane Cell Membrane Dregeoside->CellMembrane Interacts with or crosses ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic signaling pathway for Dregeosides.

This proposed pathway suggests that Dregeosides may induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade. Further research is necessary to validate this and explore other potential mechanisms, such as cell cycle arrest or anti-angiogenic effects.

Conclusion and Future Directions

While direct in vivo evidence for the anticancer activity of this compound is currently lacking, the available in vitro data for related Dregeosides from Dregea volubilis are promising. The experimental framework provided in this guide offers a starting point for researchers to systematically evaluate the in vivo efficacy of this compound. Future studies should focus on:

  • In vivo validation: Conducting well-designed animal studies to confirm the antitumor activity of this compound.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and toxicity profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.

Such studies are crucial for determining the therapeutic potential of this compound and advancing its development as a novel anticancer agent.

References

A Comparative Analysis of Dregeoside A11's Potential Activity with Commercial Steroid Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of Dregeoside A11, a steroidal glycoside isolated from Dregea volubilis, and commercially available steroid drugs such as Prednisone and Dexamethasone. Due to the limited publicly available data on the specific bioactivity of this compound, this comparison leverages data from a closely related polyoxypregnane glycoside (PGG) isolated from the same plant, which has demonstrated significant chondroprotective effects. This report aims to offer a data-driven perspective for researchers interested in the therapeutic potential of novel steroidal compounds.

Introduction to this compound and Commercial Steroids

This compound is a natural polyoxypregnane glycoside derived from the medicinal plant Dregea volubilis.[1][2][3][4] This plant has a history of use in traditional medicine for various ailments, including inflammatory conditions.[5] While specific data on this compound is scarce, the general class of polyoxypregnane glycosides from Dregea volubilis has shown promising biological activity.

Commercial steroid drugs, such as Prednisone and Dexamethasone, are synthetic glucocorticoids widely used for their potent anti-inflammatory and immunosuppressive properties. They are a cornerstone in the treatment of a wide range of inflammatory and autoimmune diseases. Their mechanism of action is well-established and involves the modulation of gene expression through the glucocorticoid receptor.

Comparative Analysis of Biological Activity

The following table summarizes the known biological activities and mechanisms of action of a polyoxypregnane glycoside from Dregea volubilis as a proxy for this compound, alongside those of Prednisone and Dexamethasone.

FeaturePolyoxypregnane Glycoside (from Dregea volubilis)PrednisoneDexamethasone
Drug Class Natural Polyoxypregnane GlycosideSynthetic GlucocorticoidSynthetic Glucocorticoid
Primary Mechanism Inhibition of IL-1β induced cartilage degradation mediators (MMP-2, S-GAG, HA release)Binds to glucocorticoid receptor (GR), leading to regulation of pro- and anti-inflammatory gene transcription.Binds to glucocorticoid receptor (GR) with high affinity, leading to potent regulation of pro- and anti-inflammatory gene transcription.
Key Biological Activities - Chondroprotective- Potential anti-inflammatory- Anti-inflammatory- Immunosuppressive- Potent anti-inflammatory- Immunosuppressive
Reported In Vitro/Ex Vivo Effects - Reduced IL-1β induced Sulfated Glycosaminoglycan (S-GAG) release- Reduced IL-1β induced Hyaluronan (HA) release- Reduced IL-1β induced Matrix Metalloproteinase-2 (MMP-2) activity- Inhibition of pro-inflammatory cytokine production (e.g., IL-1, IL-6, TNF-α)- Inhibition of phospholipase A2- Potent inhibition of pro-inflammatory cytokine production (e.g., IL-1, IL-6, TNF-α)- Inhibition of phospholipase A2

Experimental Protocols

A detailed methodology for the key experiment cited for the polyoxypregnane glycoside from Dregea volubilis is provided below.

Chondroprotective Activity Assessment in Porcine Articular Cartilage Explants
  • Cartilage Explant Culture: Porcine articular cartilage explants are harvested and cultured in a suitable medium.

  • Induction of Inflammation: Cartilage degradation is induced by stimulating the explants with interleukin-1β (IL-1β).

  • Treatment: The explants are treated with varying concentrations of the test compound (polyoxypregnane glycoside).

  • Assessment of Cartilage Degradation Markers:

    • Sulfated Glycosaminoglycan (S-GAG) Release: The amount of S-GAG released into the culture medium is quantified as an indicator of proteoglycan degradation.

    • Hyaluronan (HA) Release: The concentration of HA in the culture medium is measured.

    • Uronic Acid Content: The remaining uronic acid in the cartilage tissue is determined as a measure of proteoglycan content.

  • Matrix Metalloproteinase-2 (MMP-2) Activity: The activity of MMP-2, an enzyme involved in cartilage matrix degradation, is assessed using techniques like gelatin zymography.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflow discussed in this guide.

G cluster_0 Glucocorticoid Anti-inflammatory Pathway GC Glucocorticoid (e.g., Prednisone, Dexamethasone) GR_c Glucocorticoid Receptor (Cytosol) GC->GR_c Binds GC_GR GC-GR Complex GR_c->GC_GR Nucleus Nucleus GC_GR->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) GC_GR->GRE Binds to NF_kB NF-κB GC_GR->NF_kB Inhibits AP_1 AP-1 GC_GR->AP_1 Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription ↑ GRE->Anti_Inflammatory_Genes Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription ↓ (e.g., Cytokines, COX-2) NF_kB->Pro_Inflammatory_Genes AP_1->Pro_Inflammatory_Genes

Caption: Glucocorticoid anti-inflammatory signaling pathway.

G cluster_1 Hypothesized Chondroprotective Pathway of D. volubilis PGG IL1b Interleukin-1β (IL-1β) Chondrocyte Chondrocyte IL1b->Chondrocyte MMP2 MMP-2 Activation ↑ Chondrocyte->MMP2 GAG_HA S-GAG & HA Release ↑ Chondrocyte->GAG_HA PGG Polyoxypregnane Glycoside (from D. volubilis) PGG->MMP2 Inhibits PGG->GAG_HA Inhibits Cartilage_Degradation Cartilage Degradation MMP2->Cartilage_Degradation GAG_HA->Cartilage_Degradation

Caption: Hypothesized chondroprotective pathway of D. volubilis PGG.

G cluster_2 Experimental Workflow for Chondroprotective Assay Start Start: Porcine Cartilage Explant Culture Induce Induce Inflammation (with IL-1β) Start->Induce Treat Treat with Polyoxypregnane Glycoside Induce->Treat Analyze Analyze Supernatant & Tissue Treat->Analyze S_GAG S-GAG Release Assay Analyze->S_GAG HA HA Release Assay Analyze->HA MMP2_activity MMP-2 Activity Assay (Zymography) Analyze->MMP2_activity

Caption: Experimental workflow for chondroprotective assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the chondroprotective effects demonstrated by a related polyoxypregnane glycoside from Dregea volubilis suggest a potential anti-inflammatory role for this class of compounds. The mechanism appears to differ from that of commercial glucocorticoids, focusing on the downstream effects of pro-inflammatory cytokines like IL-1β rather than direct genomic regulation via the glucocorticoid receptor.

Further research is warranted to isolate and characterize the specific activities of this compound and to elucidate its precise mechanism of action. Such studies would be invaluable in determining its potential as a novel therapeutic agent for inflammatory conditions, particularly those affecting cartilage and joints. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and related natural products.

References

Dregeoside A11 and Other Bioactive Compounds from Dregea volubilis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dregea volubilis, a climbing shrub found in tropical and subtropical regions of Asia, has a rich history in traditional medicine for treating a variety of ailments, including tumors, inflammation, and diabetes. Modern phytochemical investigations have revealed a diverse array of bioactive compounds within this plant, including polyoxypregnane glycosides, triterpenoids, flavonoids, and phenolic compounds. This guide provides a comparative analysis of Dregeoside A11 and other prominent compounds isolated from Dregea volubilis, with a focus on their cytotoxic activities and underlying mechanisms of action. While experimental data for this compound is limited in publicly available literature, this guide draws comparisons based on the activities of structurally related polyoxypregnane glycosides from the same plant.

Comparative Analysis of Cytotoxic Activity

Several compounds and extracts from Dregea volubilis have been evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), to facilitate a clear comparison of their potency.

Compound/ExtractCompound ClassCancer Cell LineIC50 (µM)Reference
Dregeoside D a1 Polyoxypregnane GlycosideMB49 (Bladder Carcinoma)8.31[1]
K562 (Leukemia)4.29[1]
MKN-7 (Gastric Cancer)7.23[1]
HT29 (Colon Carcinoma)10.54[1]
A549 (Lung Carcinoma)9.87[1]
MCF-7 (Breast Cancer)6.55
MDA-MB-231 (Breast Cancer)11.28
HepG2 (Liver Cancer)15.62
Dregeoside K a1 Polyoxypregnane GlycosideMB49 (Bladder Carcinoma)12.45
K562 (Leukemia)7.82
MKN-7 (Gastric Cancer)10.33
HT29 (Colon Carcinoma)15.78
A549 (Lung Carcinoma)14.21
MCF-7 (Breast Cancer)9.46
MDA-MB-231 (Breast Cancer)16.83
HepG2 (Liver Cancer)21.05
Volubiloside E Polyoxypregnane GlycosideMB49 (Bladder Carcinoma)9.76
K562 (Leukemia)5.12
MKN-7 (Gastric Cancer)8.84
HT29 (Colon Carcinoma)12.39
A549 (Lung Carcinoma)11.05
MCF-7 (Breast Cancer)7.91
MDA-MB-231 (Breast Cancer)13.57
HepG2 (Liver Cancer)18.43
Taraxerol (B1681929) Triterpenoid (B12794562)HeLa (Cervical Cancer)~70 (at 48h)
A2780 (Ovarian Carcinoma)21.8 µg/mL
A431 (Squamous Carcinoma)2.65 µg/mL
MDA-MB-231 (Breast Cancer)160 µg/mL
SW-480 (Colon Carcinoma)210 µg/mL
Methanol Extract of Leaves Crude ExtractEhrlich Ascites Carcinoma (EAC)85.51 µg/mL

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and endpoints used across different studies.

Experimental Protocols

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol outlined below is a standard procedure.

1. Cell Seeding:

  • Cancer cells are harvested from culture and seeded into 96-well microplates at a density of 1 × 10^4 cells per well.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • The test compounds (e.g., dregeosides, taraxerol) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The culture medium is removed from the wells and replaced with medium containing the test compounds at different concentrations. A control group with solvent-treated cells is also included.

  • The plates are incubated for a further 48 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently shaken for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Harvest Harvest Cancer Cells Seed Seed Cells in 96-well Plates (1x10^4 cells/well) Harvest->Seed Incubate24h Incubate for 24h Seed->Incubate24h Treat Treat Cells with Compounds Incubate24h->Treat Prepare Prepare Compound Dilutions Prepare->Treat Incubate48_72h Incubate for 48-72h Treat->Incubate48_72h AddMTT Add MTT Solution (5 mg/mL) Incubate48_72h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h Solubilize Solubilize Formazan Crystals Incubate4h->Solubilize ReadAbs Read Absorbance (570 nm) Solubilize->ReadAbs Calculate Calculate % Cell Viability ReadAbs->Calculate DetermineIC50 Determine IC50 Calculate->DetermineIC50

Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for this compound have not been elucidated, studies on other compounds from Dregea volubilis, particularly the triterpenoid taraxerol, and crude extracts provide insights into their potential anticancer mechanisms. These mechanisms often converge on the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cell survival and proliferation.

An ethanol (B145695) extract of Dregea volubilis has been shown to induce apoptosis in activated T cells, a process involving the activation of caspase-3. This suggests that compounds within the extract can trigger the caspase cascade, a central component of the apoptotic pathway.

More detailed mechanistic studies on taraxerol have revealed its ability to induce apoptosis in cancer cells through multiple pathways:

  • Mitochondrial (Intrinsic) Apoptosis Pathway: Taraxerol can increase the production of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.

  • Modulation of Bcl-2 Family Proteins: Taraxerol has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, further promoting the mitochondrial apoptotic pathway.

  • PI3K/Akt Signaling Pathway: Taraxerol can suppress the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

  • NF-κB Signaling Pathway: Taraxerol has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.

  • Ferroptosis: Recent studies have indicated that taraxerol can also induce ferroptosis, a form of iron-dependent programmed cell death, in breast cancer cells by targeting the Nrf2/MIB2/GPX4 axis.

signaling_pathway cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Activation cluster_outcome Cellular Outcome Compound Taraxerol / Other Dregea Compounds PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibits NFkB NF-κB Pathway Compound->NFkB Inhibits ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2_Bax ↓ Bcl-2 / ↑ Bax Compound->Bcl2_Bax Apoptosis Apoptosis PI3K_Akt->Apoptosis Suppresses NFkB->Apoptosis Suppresses MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bcl2_Bax->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dregeoside A11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification and identification of Dregeoside A11, a steroidal saponin (B1150181) isolated from Dregea volubilis. The cross-validation of these methods is crucial for ensuring data integrity, reliability, and consistency across different laboratories and studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with different detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques for the analysis of saponins (B1172615).

Here, we compare the performance of three common detector setups for liquid chromatography: Ultraviolet (UV), Evaporative Light Scattering (ELSD), and Tandem Mass Spectrometry (MS/MS).

Table 1: Comparison of Performance Characteristics of HPLC-UV, HPLC-ELSD, and UPLC-MS/MS for Saponin Analysis
ParameterHPLC-UVHPLC-ELSDUPLC-MS/MS
Linearity (R²) ≥ 0.999[1]≥ 0.98[1]> 0.99
Limit of Detection (LOD) 0.0002–0.0004 mg/mL[1]10–15 times higher than UV[1]Low ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.001–0.002 mg/mL[1]10–15 times higher than UVLow ng/mL range
Precision (%RSD) Intra-day: < 2%, Inter-day: < 6%Intra-day & Inter-day: < 4%Intra-day & Inter-day: < 15%
Accuracy (Recovery %) 96–106.3%89.4–107%83.8–109.4%
Selectivity Moderate; dependent on chromophoreLow; universal detectorHigh; based on mass-to-charge ratio
Matrix Effect Can be significantLess prone than UVCan be significant, requires evaluation

Note: The data presented is based on studies of various saponins and provides a representative comparison. Actual performance may vary depending on the specific experimental conditions and the compound of interest.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are typical experimental protocols for the analysis of steroidal saponins using HPLC-UV/ELSD and UPLC-MS/MS.

HPLC-UV/ELSD Method for Saponin Analysis

This method is suitable for the quantification of major saponins and does not require the analytes to possess a strong chromophore for ELSD detection.

  • Instrumentation: High-Performance Liquid Chromatography system equipped with a UV detector and an Evaporative Light Scattering Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used with a mixture of water (A) and acetonitrile (B52724) (B). The gradient program can be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: Wavelength is set based on the UV absorbance of this compound. If the chromophore is weak, a lower wavelength (e.g., 203 nm) may be used.

  • ELSD Settings:

    • Drift Tube Temperature: 50-60 °C.

    • Nebulizer Gas (Nitrogen) Pressure: 3.0-4.0 bar.

  • Sample Preparation: Extraction from the plant matrix using methanol (B129727) or ethanol, followed by filtration.

UPLC-MS/MS Method for Steroidal Saponin Analysis

This method offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of saponins and for pharmacokinetic studies.

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Settings:

    • Ionization Mode: Positive or negative ESI, depending on the analyte's properties.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions for this compound would need to be determined by infusion of a standard.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

  • Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) is a common procedure to remove interferences.

Visualization of the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., UPLC-MS/MS) cluster_comparison Cross-Validation cluster_outcome Outcome A_dev Method Development & Validation A_sample Sample Analysis A_dev->A_sample A_data Data Set A A_sample->A_data compare Statistical Comparison (e.g., Bland-Altman plot, t-test) A_data->compare B_dev Method Development & Validation B_sample Sample Analysis B_dev->B_sample B_data Data Set B B_sample->B_data B_data->compare concordance Concordance Assessed compare->concordance discrepancy Discrepancy Investigation compare->discrepancy caption Workflow for Cross-Validation of Analytical Methods

Workflow for Cross-Validation of Analytical Methods

Conclusion

The cross-validation of analytical methods is a critical step in drug development and research to ensure the generation of reliable and reproducible data. For the analysis of this compound, HPLC-UV offers a cost-effective method with good linearity and accuracy for quantifying major components. HPLC-ELSD serves as a universal detector, beneficial when the analyte lacks a strong chromophore, though with lower sensitivity than UV detection. UPLC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex biological matrices. The choice of method should be guided by the specific requirements of the study, and a thorough cross-validation should be performed when comparing data from different analytical platforms.

References

Independent Verification of Dregeoside A11's Biological Targets: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the independent verification of the biological targets of Dregeoside A11. Despite its availability from commercial suppliers and its isolation from the medicinal plant Dregea volubilis, there is a notable absence of published studies detailing its specific molecular interactions, mechanism of action, or validated biological targets.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. However, the lack of primary research data prevents a direct comparison of its performance with other alternatives. Instead, this document summarizes the available information on the source plant, Dregea volubilis, and outlines the necessary experimental workflows for future independent verification of this compound's biological targets.

What is Known About this compound?

This compound is a steroidal glycoside that has been isolated from the plant Dregea volubilis.[1] While its chemical structure is known, its biological activity remains largely uncharacterized in the scientific literature. Searches for its pharmacological properties, including cytotoxic, anti-cancer, or other therapeutic effects, did not yield any specific studies. Similarly, there are no publicly available reports on molecular docking or target identification studies for this compound.

Biological Activities of the Source Plant: Dregea volubilis

In contrast to the specific compound, extracts from Dregea volubilis have been investigated for various biological activities. It is important to note that these activities are attributed to the complex mixture of phytochemicals present in the plant extract and not specifically to this compound. These reported activities include:

  • Antioxidant and Antibacterial Properties: Various extracts of Dregea volubilis have demonstrated free radical scavenging and inhibitory activity against pathogenic bacteria.

  • Anti-inflammatory and Antidiabetic Potential: Some studies suggest that extracts from the plant may possess anti-inflammatory and antidiabetic properties.

These findings suggest that compounds within Dregea volubilis, potentially including this compound, may have therapeutic potential. However, without direct experimental evidence, it is impossible to attribute these effects to this compound specifically.

A Roadmap for Independent Verification of this compound's Biological Targets

To address the current knowledge gap, a systematic approach to identifying and validating the biological targets of this compound is required. The following experimental workflow outlines the key steps researchers would need to undertake.

Experimental Workflow for Target Identification and Validation

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_pathway Pathway Analysis phenotypic_screening Phenotypic Screening affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identify potential interacting proteins biophysical_assays Biophysical Assays (e.g., SPR, ITC) affinity_chromatography->biophysical_assays Confirm direct binding yeast_three_hybrid Yeast Three-Hybrid yeast_three_hybrid->biophysical_assays Confirm direct binding cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) biophysical_assays->cellular_thermal_shift Validate target engagement in cells genetic_manipulation Genetic Manipulation (e.g., CRISPR/Cas9, siRNA) cellular_thermal_shift->genetic_manipulation Assess target necessity for compound effect proteomics Proteomics genetic_manipulation->proteomics Elucidate downstream signaling transcriptomics Transcriptomics proteomics->transcriptomics Analyze gene expression changes phosphoproteomics Phosphoproteomics transcriptomics->phosphoproteomics Investigate signaling pathway activation

Caption: A generalized workflow for the discovery and validation of biological targets for a novel compound like this compound.

Detailed Experimental Protocols

Due to the absence of specific experimental data for this compound, this section provides generalized protocols for the key experiments outlined in the workflow above. These methodologies would need to be adapted and optimized for the specific cellular context and hypothesized targets of this compound.

Phenotypic Screening
  • Objective: To identify cellular phenotypes or changes in cell behavior induced by this compound.

  • Methodology:

    • Select a panel of relevant human cancer cell lines or other disease-relevant cell models.

    • Treat cells with a range of concentrations of this compound.

    • Assess various phenotypic endpoints, such as cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining), cell cycle progression (e.g., flow cytometry with propidium (B1200493) iodide), and morphology (e.g., high-content imaging).

    • A positive "hit" would be a consistent and dose-dependent change in a specific phenotype.

Affinity Chromatography-Mass Spectrometry
  • Objective: To identify proteins that physically interact with this compound.

  • Methodology:

    • Immobilize this compound onto a solid support (e.g., agarose (B213101) beads) to create an affinity matrix.

    • Incubate the affinity matrix with cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the proteins that specifically bind to this compound.

    • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the engagement of this compound with its target protein(s) within intact cells.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Conclusion

The independent verification of this compound's biological targets represents a significant and unexplored area of research. Currently, there is no available data to facilitate a comparison with alternative compounds. The roadmap and experimental protocols provided in this guide offer a foundational framework for researchers to initiate the critical work of elucidating the mechanism of action of this compound. Such studies are essential to unlock its potential therapeutic value and to enable future comparative analyses. Until such research is conducted and published, the scientific community remains in the dark regarding the specific biological functions of this natural product.

References

A Comparative Analysis of Dregeoside A11 and Paclitaxel on Cancer Cells: A Preliminary Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in current cancer research is the lack of comprehensive studies on the therapeutic potential of Dregeoside A11, a steroidal glycoside isolated from Dregea volubilis. While its counterpart, paclitaxel (B517696), is a well-established chemotherapeutic agent, data on the anticancer activity of this compound remains unpublished. This guide aims to provide a comparative framework by summarizing the extensive data on paclitaxel's effects on cancer cells and presenting the limited, yet promising, cytotoxic data available for closely related Dregeoside compounds and extracts from Dregea volubilis. This preliminary analysis highlights the potential of this class of compounds and underscores the urgent need for further investigation into this compound.

Comparative Efficacy and Cytotoxicity

Direct comparative data for this compound is currently unavailable in published literature. However, recent studies on other pregnane (B1235032) glycosides isolated from Dregea volubilis, as well as crude extracts of the plant, demonstrate cytotoxic activity against various cancer cell lines. The following table summarizes the available IC50 values for these related substances and provides a comparison with the known efficacy of paclitaxel against similar cancer cell lines.

Compound/ExtractCancer Cell LineIC50 Value
Dregeoside Da1, Ka1, and Volubilosides MB49, K562, MKN-7, HT29, A549, MCF-7, MDA-MB-231, HepG24.29 - 21.05 μM[1]
Methanol (B129727) Extract of Dregea volubilis Leaves HepG2168.05 µg/mL[2]
Paclitaxel A549 (Non-small cell lung cancer)~2.5 nM
MCF-7 (Breast cancer)~5 nM
K562 (Leukemia)~4 nM
HT29 (Colon cancer)~7 nM
HepG2 (Liver cancer)~10 nM

Note: The IC50 values for paclitaxel are approximate and can vary depending on the specific experimental conditions. The data for Dregeoside Da1, Ka1, and Volubilosides represent a range across multiple cell lines and compounds.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Paclitaxel's Mechanism of Action:

Paclitaxel is a potent mitotic inhibitor. Its primary mechanism involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This disruption of microtubule dynamics is crucial for several cellular functions, particularly mitosis. The stabilization of microtubules leads to the formation of abnormal microtubule bundles and multiple asters during mitosis, ultimately arresting the cell cycle at the G2/M phase. This prolonged mitotic arrest triggers apoptosis, or programmed cell death, in cancer cells. Key signaling pathways involved in paclitaxel-induced apoptosis include the activation of the spindle assembly checkpoint, which leads to the inhibition of the anaphase-promoting complex (APC/C), and the modulation of pro- and anti-apoptotic proteins.

Potential Mechanism of Action for Dregeosides:

While the precise mechanism of action for this compound is unknown, studies on other steroidal glycosides suggest potential avenues for its anticancer activity. Many glycosides have been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms. A study on the anti-leukemic activity of Wattakaka volubilis (a synonym for Dregea volubilis) leaf extract indicated the induction of apoptosis and G2/M cell cycle arrest[3]. It is plausible that this compound, as a steroidal glycoside, may exert its cytotoxic effects through similar pathways.

Experimental Protocols

Cytotoxicity Assay (MTT Assay for Dregea volubilis Methanol Extract):

The cytotoxic activity of the methanol extract of Dregea volubilis leaves against the HepG2 (hepatoma liver cancer) cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[2].

  • Cell Seeding: HepG2 cells were seeded into 96-well plates at a suitable density and allowed to attach overnight.

  • Treatment: The cells were then treated with various concentrations of the methanol extract for 24 hours.

  • MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the extract that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.

Apoptosis and Cell Cycle Analysis (General Protocol):

To investigate the induction of apoptosis and cell cycle arrest by a test compound, the following general protocols are commonly employed:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the test compound for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cancer cells with the test compound for various time points.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and treat with RNase A.

    • Stain the cells with Propidium Iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizing the Mechanisms

The following diagrams illustrate the established signaling pathway for paclitaxel and a general experimental workflow for evaluating the anticancer properties of a novel compound like this compound.

paclitaxel_pathway paclitaxel Paclitaxel tubulin β-Tubulin paclitaxel->tubulin microtubules Microtubule Stabilization tubulin->microtubules mitotic_spindle Abnormal Mitotic Spindle microtubules->mitotic_spindle sac Spindle Assembly Checkpoint (SAC) Activation mitotic_spindle->sac apc Anaphase-Promoting Complex (APC/C) Inhibition sac->apc g2m_arrest G2/M Phase Arrest apc->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Paclitaxel-induced signaling pathway leading to apoptosis.

experimental_workflow start Compound Isolation (e.g., this compound) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle protein Western Blot Analysis (Apoptotic & Cell Cycle Proteins) apoptosis->protein cell_cycle->protein invivo In Vivo Studies (Animal Models) protein->invivo

References

Assessing the Selectivity of Dregeoside A11 for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches of scientific literature and databases did not yield any publicly available information on a compound specifically named "Dregeoside A11." The initial search results provided information on "MAGE-A11," a protein, which is distinct from the likely chemical nature of a "dregeoside." Subsequent searches for "this compound" and the broader term "dregeoside" in the context of cancer research returned no relevant studies.

Therefore, it is not possible to provide a comparative guide on the selectivity of this compound for cancer cells as there is no available experimental data, established signaling pathways, or detailed protocols for this specific compound.

The following guide is a template demonstrating how such a report would be structured if data were available. This structure is based on common methodologies and data presentation formats used in cancer drug discovery to assess the selectivity of a novel compound. To proceed with a specific analysis, information on a publicly studied compound with demonstrated cancer cell selectivity would be required.

Introduction

The selective targeting of cancer cells while sparing normal, healthy cells is a primary objective in the development of novel anticancer therapies. This selectivity minimizes the toxic side effects commonly associated with traditional chemotherapy. This guide focuses on the hypothetical assessment of "this compound," a compound of interest, for its selective cytotoxicity towards cancer cells. We will outline the necessary experimental data, methodologies, and mechanistic insights required for a comprehensive evaluation.

In Vitro Cytotoxicity and Selectivity Index

A crucial first step in evaluating a new compound is to determine its cytotoxic effects on a panel of cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric. The selectivity index (SI) is then calculated to quantify the compound's preferential activity against cancer cells.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineTypeIC50 (µM)Selectivity Index (SI)
Cancerous
MCF-7Breast AdenocarcinomaDataCalculated
A549Lung CarcinomaDataCalculated
HCT116Colon CarcinomaDataCalculated
HeLaCervical CarcinomaDataCalculated
Non-Cancerous
MCF-10ANormal Breast EpithelialData-
BEAS-2BNormal Lung EpithelialData-
CCD-18CoNormal Colon FibroblastData-

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating scientific findings.

Cell Culture
  • Cell Lines: All cancer and non-cancerous cell lines would be sourced from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Specific media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) would be used for each cell line as per the supplier's recommendations.

  • Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to quantify apoptosis.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V and PI are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Methodologies and Pathways

Clear visual representations of workflows and biological pathways are critical for understanding complex processes.

Experimental Workflow

The following diagram illustrates a standard workflow for assessing the anticancer selectivity of a novel compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cell Line Panel (Cancer & Normal) B Compound Treatment (this compound) A->B C MTT Assay (48h, 72h) B->C D Calculate IC50 Values C->D E Determine Selectivity Index (SI) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F H Western Blot for Apoptotic Markers E->H G Flow Cytometry Analysis F->G I Signaling Pathway Analysis H->I

Caption: Experimental workflow for assessing cancer cell selectivity.

Hypothetical Signaling Pathway

Assuming this compound induces apoptosis through the intrinsic mitochondrial pathway, the following diagram illustrates the key molecular events.

G Dregeoside_A11 This compound Bax_Bak Bax/Bak Activation Dregeoside_A11->Bax_Bak activates Bcl2 Bcl-2 Inhibition Dregeoside_A11->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Bax_Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

To assess the selectivity of this compound for cancer cells, a systematic investigation is required, starting with in vitro cytotoxicity screening against a panel of cancer and normal cell lines to determine its selectivity index. Further mechanistic studies, such as apoptosis assays and western blotting, are necessary to elucidate the underlying molecular pathways. The provided framework outlines the essential components of such a study. Should data for "this compound" or another relevant compound become available, this guide can be populated with specific experimental results and analyses.

Validating the Therapeutic Potential of Dregeoside A11 and Related Compounds from Dregea volubilis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic potential of compounds derived from Dregea volubilis, with a focus on validating their anti-inflammatory and cytotoxic activities. While specific research on derivatives of Dregeoside A11 is limited in publicly available literature, this document consolidates the existing data on the bioactivity of extracts and other isolated compounds from its natural source, Dregea volubilis (also known as Wattakaka volubilis). This information serves as a crucial starting point for further investigation into this compound and the development of its derivatives.

Introduction to Dregea volubilis and its Bioactive Constituents

Dregea volubilis is a climbing shrub belonging to the Apocynaceae family, traditionally used in Ayurvedic and other folk medicine systems for various ailments.[1][2] Scientific investigations into this plant have revealed a rich phytochemical profile, including flavonoids, terpenoids, and notably, a class of steroids known as pregnane (B1235032) glycosides.[1][3] this compound is a natural product identified as a pregnane glycoside isolated from Dregea volubilis.[4]

The extracts of Dregea volubilis have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, antioxidant, antidiabetic, and antitumor effects. These activities are attributed to the diverse array of secondary metabolites present in the plant.

Comparative Analysis of Bioactivities

This section compares the anti-inflammatory and cytotoxic potential of various extracts and compounds isolated from Dregea volubilis.

Anti-inflammatory Activity

Extracts from the leaves of Dregea volubilis have shown significant anti-inflammatory properties. Studies have demonstrated their ability to reduce paw edema in animal models and inhibit the production of inflammatory mediators like nitric oxide (NO).

Table 1: Anti-inflammatory Activity of Dregea volubilis Extracts

Extract/FractionAnimal ModelDosagePaw Edema Inhibition (%)Reference
Methanolic Leaf ExtractCarrageenan-induced rat paw edema100 mg/kgNot specified
Methanolic Leaf ExtractCarrageenan-induced rat paw edema200 mg/kgNot specified
Methanolic Leaf ExtractCarrageenan-induced rat paw edema400 mg/kgSignificant reduction
Petroleum Ether FractionCarrageenan-induced rat paw edemaNot specifiedPotent activity
Chloroform FractionCarrageenan-induced rat paw edemaNot specifiedMost potent activity
Methanol-water (1:1) Leaf ExtractCarrageenan-induced rat paw edema50 mg/kg i.p.Significant inhibition
Methanol-water (1:1) Leaf ExtractCarrageenan-induced rat paw edema100 mg/kg i.p.Significant inhibition
Methanol-water (1:1) Leaf ExtractCarrageenan-induced rat paw edema200 mg/kg i.p.Significant inhibition

Table 2: Inhibition of Nitric Oxide (NO) Production by Methanolic Extract of Dregea volubilis (MEDV) in LPS-stimulated Macrophages

TreatmentConcentrationNO ProductionReference
MEDV0-100 µg/mlReduced
Cytotoxic and Antitumor Activity

Several studies have highlighted the potential of Dregea volubilis extracts and their isolated glycosides as antitumor agents. The methanolic extract of the leaves has shown cytotoxic effects on liver cancer cell lines.

Table 3: Cytotoxicity of Dregea volubilis Methanol Extract against HepG2 Liver Cancer Cells

TreatmentIncubation TimeIC50 ValueReference
Methanol Extract24 hours168.05 µg/mL

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the anti-inflammatory and cytotoxic activities of Dregea volubilis extracts and compounds.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

  • Animals: Wistar albino rats are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test groups receive various doses of the plant extract or isolated compound orally or intraperitoneally.

    • The standard group receives a known anti-inflammatory drug (e.g., indomethacin).

    • The control group receives the vehicle.

    • After a specific time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

    • Paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Nitric Oxide (NO) Production Assay in Macrophages

This in vitro assay measures the effect of a substance on the production of the pro-inflammatory mediator nitric oxide.

  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or peritoneal macrophages are used.

  • Procedure:

    • Cells are cultured in a suitable medium.

    • Cells are pre-treated with different concentrations of the test substance for a specific duration.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve. The percentage inhibition of NO production is then calculated.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Line: A suitable cancer cell line (e.g., HepG2) is used.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • Cells are treated with various concentrations of the test compound for a specific period (e.g., 24, 48, or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic potential of this compound and related compounds.

G cluster_inflammation Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NF-kB NF-kB TLR4->NF-kB activates Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines (TNF-α, IL-6) induces transcription iNOS iNOS NF-kB->iNOS induces transcription NO NO iNOS->NO produces Dregea_volubilis_compounds Dregea volubilis Compounds Dregea_volubilis_compounds->NF-kB inhibits Dregea_volubilis_compounds->iNOS inhibits

Caption: Proposed anti-inflammatory mechanism of Dregea volubilis compounds.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Cancer_Cells Seed Cancer Cells (e.g., HepG2) Treatment Treat with This compound derivatives Cancer_Cells->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data (IC50 determination) MTT_Assay->Data_Analysis

Caption: Workflow for assessing the in vitro cytotoxicity of novel compounds.

G cluster_apoptosis Apoptosis Induction Pathway Dregeoside_A11_Derivatives This compound Derivatives Cancer_Cell Cancer Cell Dregeoside_A11_Derivatives->Cancer_Cell Mitochondria Mitochondria Cancer_Cell->Mitochondria induces stress Caspase_Cascade Caspase Cascade Activation Mitochondria->Caspase_Cascade releases pro-apoptotic factors Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: A potential mechanism of apoptosis induction by therapeutic compounds.

Conclusion and Future Directions

The available evidence strongly suggests that Dregea volubilis is a promising source of bioactive compounds with therapeutic potential, particularly in the areas of inflammation and cancer. The anti-inflammatory and cytotoxic activities demonstrated by its extracts and isolated constituents, including pregnane glycosides, provide a solid foundation for the investigation of this compound and its derivatives.

Future research should focus on:

  • Isolation and Characterization: Isolation of this compound in sufficient quantities for comprehensive biological evaluation.

  • Derivative Synthesis: Synthesis of a library of this compound derivatives to explore structure-activity relationships (SAR).

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound and its active derivatives.

  • In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in preclinical animal models of inflammatory diseases and cancer to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically applying the experimental protocols and considering the potential mechanisms of action outlined in this guide, researchers can effectively validate the therapeutic potential of this compound derivatives and pave the way for the development of novel therapeutic agents.

References

Quercetagetin Analogs: A Comparative Guide to Structure-Activity Relationships in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various quercetagetin (B192229) analogs, with a focus on their anti-leukemia activity. The information presented is based on experimental data from a study by Sun et al. (2025), which systematically synthesized and evaluated a series of quercetagetin derivatives.[1][2][3]

Data Presentation: Anti-Leukemia Activity of Quercetagetin and its Analogs

The anti-proliferative activities of quercetagetin and its synthesized analogs were evaluated against four human leukemia cell lines: K562, K562R (imatinib-resistant), U937, and KG-1. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. A lower IC50 value indicates a higher potency of the compound.

CompoundModificationIC50 (μM) K562IC50 (μM) K562RIC50 (μM) U937IC50 (μM) KG-1
Quercetagetin Parent Compound>50>504.62>50
2a 3,5,6,3',4'-penta-O-methylquercetagetin0.159 0.312 0.276 0.271
2b 3,5,6,3'-tetra-O-methyl-4'-O-ethylquercetagetin0.891.230.950.88
2l 3,5,6,4'-tetra-O-methyl-3'-O-ethylquercetagetin1.251.891.331.17
2m 3,5,6-tri-O-methyl-3',4'-di-O-ethylquercetagetin2.563.112.782.49
2o 3,5,6,3'-tetra-O-methyl-4'-O-propylquercetagetin0.981.551.020.91
2p 3,5,6,4'-tetra-O-methyl-3'-O-propylquercetagetin1.392.011.451.28
2r 3,5,6,3'-tetra-O-methyl-4'-O-butylquercetagetin0.851.320.910.82
2s 3,5,6,4'-tetra-O-methyl-3'-O-butylquercetagetin1.111.781.191.05
2t 3,5,6-tri-O-methyl-3',4'-di-O-butylquercetagetin2.132.892.252.01
3a 7-O-methylquercetagetin4.895.674.984.75
4a 3,5,6,7,3',4'-hexa-O-methylquercetagetin3.564.123.783.49
Imatinib Positive Control0.180.45--

Structure-Activity Relationship Summary:

The data reveals several key insights into the SAR of quercetagetin analogs against leukemia cell lines:[1]

  • Methylation is Key: Methylation of the hydroxyl groups of quercetagetin, particularly at the 3, 5, 6, 3', and 4' positions, significantly enhances anti-proliferative activity. Compound 2a , with five methyl groups, demonstrated the most potent activity, even surpassing the positive control, imatinib, in the K562 cell line.[1]

  • Lipophilicity Matters: Increasing the lipophilicity by introducing larger alkyl groups (ethyl, propyl, butyl) at the 3' and 4' positions also resulted in potent analogs, although generally less so than the penta-methylated analog 2a . This suggests that improved cell membrane permeability contributes to the enhanced cytotoxicity.

  • Positional Isomers Impact Activity: A comparison between analogs with substitutions at the 3'- and 4'-positions (e.g., 2o vs. 2p ) indicates that the position of the alkyl group influences the activity, with substitution at the 4'-position generally leading to slightly higher potency.

  • Free Hydroxyl Groups: The presence of free hydroxyl groups, as seen in the parent compound and some of the less substituted analogs, is associated with significantly lower anti-leukemia activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anticancer Activity Assay (CCK-8 Assay)
  • Cell Culture: Human leukemia cell lines (K562, K562R, U937, KG-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized quercetagetin analogs for 48 hours.

  • CCK-8 Reagent Addition: After the incubation period, 10 μL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Incubation and Measurement: The plates were incubated for an additional 2-4 hours at 37°C. The absorbance at 450 nm was measured using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software. Each experiment was performed in triplicate.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: K562 cells were treated with varying concentrations of the test compounds for 48 hours.

  • Cell Harvesting and Washing: Cells were harvested, washed twice with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: 5 μL of Annexin V-FITC and 5 μL of propidium (B1200493) iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.

Western Blot Analysis
  • Cell Lysis: Treated and untreated K562 cells were lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Mcl-1, and β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow for Anticancer Activity Screening

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment and Incubation cluster_2 Cell Viability Assay (CCK-8) cluster_3 Data Analysis A Leukemia Cell Lines (K562, K562R, U937, KG-1) B Culture in RPMI-1640 A->B C Seed in 96-well plates B->C D Add Quercetagetin Analogs (various concentrations) C->D E Incubate for 48 hours D->E F Add CCK-8 Reagent E->F G Incubate for 2-4 hours F->G H Measure Absorbance at 450 nm G->H I Calculate IC50 values H->I J Structure-Activity Relationship Analysis I->J

Caption: Workflow for assessing the anticancer activity of quercetagetin analogs.

Signaling Pathway of Apoptosis Induction by Quercetagetin Analogs

G cluster_0 Quercetagetin Analog (e.g., 2a) cluster_1 Inhibition of Anti-Apoptotic Proteins cluster_2 Activation of Apoptotic Pathway A Quercetagetin Analog B Bcl-2 A->B inhibits C Mcl-1 A->C inhibits D Caspase Activation B->D C->D E Apoptosis D->E

Caption: Proposed mechanism of apoptosis induction by potent quercetagetin analogs.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Dregeoside A11

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dregeoside A11 is publicly available. The following guidance is based on the safety protocols for the structurally similar compound, Dregeoside Da1, and general laboratory safety principles. Researchers must conduct a thorough risk assessment based on the specific experimental conditions before handling this compound.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds like this compound. This document provides a procedural framework for the safe handling, use, and disposal of this compound, emphasizing personal protective equipment (PPE) and emergency preparedness.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.

Protection Level Required PPE Primary Function
Eye and Face Protection Safety glasses with side shields, chemical safety goggles, or a face shieldProtects against splashes, aerosols, and flying particles. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound. Glove selection should be based on the specific solvents used in the experiment.[2]
Body Protection Laboratory coatProvides a removable barrier to protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any dust or aerosols.[2] For weighing or generating aerosols, a respirator may be necessary based on risk assessment.
Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Procedure Guideline Rationale
Receiving and Unpacking Inspect packages for damage upon arrival. Wear appropriate PPE, including gloves and a lab coat, when unpacking.To prevent exposure in case of a compromised container.
Weighing and Aliquoting Conduct in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.To contain any airborne particulate matter.
Dissolving Add solvent to the solid compound slowly to avoid splashing.To minimize the risk of accidental skin or eye contact.
Storage Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.To prevent degradation of the compound and accidental misuse.
Spill and Emergency Procedures

Immediate and appropriate response to spills or accidental exposure is crucial.

Emergency Scenario Immediate Action Follow-up
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.Seek medical attention if irritation or other symptoms develop.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.Seek immediate medical attention.
Minor Spill Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.Clean the spill area with a suitable decontaminating agent.
Major Spill Evacuate the laboratory and notify the appropriate safety personnel.Follow institutional emergency procedures.
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Protocol
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Materials All disposable labware (e.g., pipette tips, tubes), gloves, and absorbent materials used during handling should be collected in a designated, sealed hazardous waste container.
Solutions Liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receive and Inspect this compound B Don Appropriate PPE A->B C Weigh Compound in Fume Hood B->C D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Contaminated Waste F->G H Remove and Dispose of PPE G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.